Product packaging for N-Heptanoylglycine-d2(Cat. No.:)

N-Heptanoylglycine-d2

Número de catálogo: B12365813
Peso molecular: 189.25 g/mol
Clave InChI: RNFCYFVPNIXAHP-RJSZUWSASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

N-Heptanoylglycine-d2 is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3 B12365813 N-Heptanoylglycine-d2

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C9H17NO3

Peso molecular

189.25 g/mol

Nombre IUPAC

2,2-dideuterio-2-(heptanoylamino)acetic acid

InChI

InChI=1S/C9H17NO3/c1-2-3-4-5-6-8(11)10-7-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13)/i7D2

Clave InChI

RNFCYFVPNIXAHP-RJSZUWSASA-N

SMILES isomérico

[2H]C([2H])(C(=O)O)NC(=O)CCCCCC

SMILES canónico

CCCCCCC(=O)NCC(=O)O

Origen del producto

United States

Foundational & Exploratory

N-Heptanoylglycine-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological relevance of N-Heptanoylglycine-d2. This deuterated analog of N-Heptanoylglycine serves as a valuable tool in metabolic research, particularly in studies related to fatty acid oxidation disorders and the function of glycine (B1666218) N-acyltransferase.

Core Chemical Properties

This compound is a stable, isotopically labeled form of N-Heptanoylglycine. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in biological samples.

PropertyN-HeptanoylglycineThis compound
Molecular Formula C₉H₁₇NO₃[1][2][3]C₉H₁₅D₂NO₃[4]
Molecular Weight 187.24 g/mol [1][2][3]189.25 g/mol [4]
CAS Number 23783-23-5[1][2][5]3008541-77-0[4]
Appearance Solid[1][6]White to off-white solid[4]
Melting Point 98 °C[5]Not available
Boiling Point 394.8 ± 25.0 °C (Predicted)[5]Not available
Purity ≥98.0% (HPLC)[7]95.0%[4]
Storage Conditions Room Temperature[5] or 2-8°C[7]Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[4]

Synthesis and Isotopic Labeling

The synthesis of this compound involves the acylation of glycine-2,2-d2 (B46479) with heptanoyl chloride. The key starting material, glycine-2,2-d2, can be synthesized through methods such as hydrogen-deuterium exchange at the alpha-carbon of glycine under basic conditions or using metal catalysts.

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is based on established methods for the synthesis of N-acyl glycines and the deuteration of amino acids.

Part 1: Synthesis of Glycine-2,2-d2

A common method for the deuteration of the α-carbon of glycine involves heating in D₂O with a suitable catalyst.

  • Materials: Glycine, Deuterium Oxide (D₂O), Platinum on carbon (Pt/C) catalyst.

  • Procedure:

    • Suspend glycine in D₂O in a pressure vessel.

    • Add a catalytic amount of Pt/C.

    • Heat the mixture at a high temperature (e.g., 200°C) for a specified time (e.g., 24 hours) to facilitate H-D exchange at the α-carbon.

    • After cooling, filter the catalyst.

    • Remove the D₂O under reduced pressure to obtain glycine-2,2-d2. The efficiency of deuteration should be confirmed by NMR or mass spectrometry.

Part 2: Acylation of Glycine-2,2-d2

The Schotten-Baumann reaction is a widely used method for the acylation of amino acids.

  • Materials: Glycine-2,2-d2, Heptanoyl chloride, Sodium hydroxide (B78521) (NaOH), Dichloromethane (DCM), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve glycine-2,2-d2 in an aqueous solution of NaOH.

    • Cool the solution in an ice bath.

    • Add heptanoyl chloride dropwise to the cooled solution while stirring vigorously. Maintain the pH in the basic range by adding NaOH solution as needed.

    • After the addition is complete, continue stirring for a few hours at room temperature.

    • Acidify the reaction mixture with HCl to precipitate the this compound.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • Recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) can be performed for further purification.

Synthesis_Workflow cluster_deuteration Part 1: Deuteration of Glycine cluster_acylation Part 2: Acylation Glycine Glycine HD_exchange H-D Exchange Glycine->HD_exchange D2O, Pt/C, Heat Glycine_d2 Glycine-2,2-d2 HD_exchange->Glycine_d2 Purification Acylation Schotten-Baumann Reaction Glycine_d2->Acylation Heptanoyl Chloride, NaOH Product This compound Acylation->Product Acidification, Purification

Proposed workflow for the synthesis of this compound.

Analytical Methodologies

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method for the analysis and quantification of this compound and its endogenous counterpart.

Experimental Protocol: HPLC-MS/MS Analysis (Proposed)

This protocol is based on typical methods for the analysis of acylcarnitines and other metabolites from biological matrices.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to elute the analyte.

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, to be optimized for the analyte.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored.

    • MRM Transitions (Predicted):

      • N-Heptanoylglycine: to be determined experimentally.

      • This compound: to be determined experimentally, with a +2 Da shift from the non-deuterated compound.

Analytical_Workflow Sample Biological Sample (e.g., Plasma, Urine) Extraction Protein Precipitation & Solid Phase Extraction Sample->Extraction LC_MS HPLC-MS/MS Analysis Extraction->LC_MS Data Data Acquisition (MRM Mode) LC_MS->Data Quant Quantification (Internal Standard Method) Data->Quant

General workflow for the analysis of this compound.

Biological Significance and Signaling Pathway

N-Heptanoylglycine is an N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid with glycine.[6] This reaction is catalyzed by the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT).[6] The formation of N-acylglycines is a crucial pathway for the detoxification of xenobiotic carboxylic acids and the metabolism of endogenous fatty acids.[7][8]

Elevated levels of certain acylglycines in urine and blood are associated with inherited metabolic disorders of fatty acid oxidation.[6][7] In these disorders, the accumulation of specific acyl-CoA esters leads to their alternative metabolism via glycine conjugation.

The enzymatic synthesis of N-Heptanoylglycine occurs in the mitochondria. Heptanoic acid is first activated to Heptanoyl-CoA by an acyl-CoA synthetase. Subsequently, GLYAT catalyzes the transfer of the heptanoyl group from Heptanoyl-CoA to glycine, forming N-Heptanoylglycine and releasing Coenzyme A.

Glycine_Conjugation_Pathway cluster_mitochondrion Mitochondrion Heptanoic_Acid Heptanoic Acid Heptanoyl_CoA Heptanoyl-CoA Heptanoic_Acid->Heptanoyl_CoA Acyl-CoA Synthetase N_Heptanoylglycine N-Heptanoylglycine Heptanoyl_CoA->N_Heptanoylglycine Glycine N-Acyltransferase (GLYAT) CoASH Coenzyme A Heptanoyl_CoA->CoASH Glycine N-Acyltransferase (GLYAT) Glycine Glycine Glycine->N_Heptanoylglycine

Mitochondrial synthesis of N-Heptanoylglycine.

References

An In-depth Technical Guide to N-Heptanoylglycine-d2: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of N-Heptanoylglycine-d2, a deuterated analog of the endogenous metabolite N-Heptanoylglycine. This document is intended for professionals in research and drug development who require detailed information on this stable isotope-labeled compound for use in metabolic studies, bioanalytical assays, and as an internal standard.

Chemical Structure and Properties

This compound is an isotopically labeled form of N-Heptanoylglycine, an acylglycine that is a metabolite of heptanoic acid.[1] The deuterium (B1214612) atoms are located on the alpha-carbon of the glycine (B1666218) moiety, which provides a distinct mass shift for mass spectrometry-based applications without significantly altering the chemical properties of the molecule.

The chemical structure of this compound is characterized by a heptanoyl group attached to the nitrogen atom of a glycine-d2 molecule.

Chemical Formula: C₉H₁₅D₂NO₃[2]

SMILES: OC(C([2H])(NC(CCCCCC)=O)[2H])=O[2]

The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart.

PropertyThis compoundN-Heptanoylglycine
CAS Number 3008541-77-0[2]23783-23-5[1][3]
Molecular Formula C₉H₁₅D₂NO₃[2]C₉H₁₇NO₃[1][3][4]
Molecular Weight 189.25 g/mol [2]187.24 g/mol [1][3]
Appearance White to off-white solid[2]Solid[1]
Purity ≥95.0%[2]≥98.0% (HPLC)
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 6 months[2]2-8°C
Predicted Water Solubility Not available1.54 g/L[5]
Predicted logP Not available1.64[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of glycine-d2 with an activated form of heptanoic acid, such as heptanoyl chloride. This direct acylation method is a common and effective route for the formation of N-acylglycines.[4]

The logical flow of the synthesis process is depicted in the diagram below, outlining the key reactants, reagents, and the resulting product.

SynthesisWorkflow Glycine_d2 Glycine-d2 Reaction Acylation Reaction Glycine_d2->Reaction HeptanoylChloride Heptanoyl Chloride HeptanoylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Crude Product Product This compound Workup->Product Purified Product

Caption: Synthetic workflow for this compound via acylation.

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • Glycine-d2 (1.0 eq)

  • Heptanoyl chloride (1.1 eq)

  • Triethylamine (B128534) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Glycine-d2 (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane.

    • Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Acylating Agent:

    • While stirring vigorously, add heptanoyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes. Ensure the temperature remains at 0°C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.

  • Reaction Quenching and Workup:

    • After the reaction is complete (monitored by TLC), quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel to afford pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the incorporation of deuterium and the overall structural integrity.

Applications

This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[6] Its use as an internal standard allows for the accurate quantification of endogenous N-Heptanoylglycine in various biological matrices by correcting for sample loss during extraction and for variations in instrument response.

References

Technical Guide: N-Heptanoylglycine-d2 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of N-Heptanoylglycine-d2, including its chemical properties, its role as an internal standard in the analysis of N-Heptanoylglycine, and detailed experimental methodologies relevant to its application.

Introduction to N-Heptanoylglycine

N-Heptanoylglycine is an acylglycine, a class of metabolites formed from the conjugation of a fatty acid (in this case, heptanoic acid) with the amino acid glycine (B1666218). The formation of acylglycines is a key step in the metabolism and detoxification of fatty acids. Elevated levels of specific acylglycines in biological fluids, such as urine and blood, can serve as important biomarkers for various inborn errors of metabolism, particularly fatty acid oxidation disorders. The quantification of these molecules is therefore crucial for the diagnosis and monitoring of these conditions.

This compound is the deuterated form of N-Heptanoylglycine. Due to its stable isotope label, it is an ideal internal standard for use in mass spectrometry-based quantitative assays. Its chemical and physical properties are nearly identical to the endogenous analyte, but its increased mass allows it to be distinguished by the mass spectrometer, ensuring accurate and precise quantification.

Quantitative Data

The following table summarizes the key chemical identifiers for this compound and its non-deuterated counterpart.

PropertyThis compoundN-Heptanoylglycine
CAS Number 30085441-77-0[1]23783-23-5
Molecular Formula C₉H₁₅D₂NO₃[1]C₉H₁₇NO₃
Molecular Weight 189.25 g/mol [1]187.24 g/mol

Metabolic Pathway of N-Heptanoylglycine Formation

N-Heptanoylglycine is synthesized in the mitochondria through a two-step enzymatic process known as the glycine conjugation pathway. This pathway is essential for the detoxification of various endogenous and xenobiotic acyl-CoA molecules.[1][2]

  • Activation of Heptanoic Acid: Heptanoic acid, a medium-chain fatty acid, is first activated to its coenzyme A (CoA) thioester, heptanoyl-CoA. This reaction is catalyzed by a mitochondrial acyl-CoA synthetase, such as ACSM2B (medium-chain fatty acid:CoA ligase).[1][2]

  • Glycine Conjugation: The heptanoyl group is then transferred from heptanoyl-CoA to the amino group of glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT, EC 2.3.1.13), producing N-Heptanoylglycine and releasing free coenzyme A.[1][2][3]

The resulting N-Heptanoylglycine is then transported out of the mitochondria and can be excreted in the urine.

Glycine_Conjugation_Pathway cluster_0 Mitochondrion Heptanoic_Acid Heptanoic Acid Heptanoyl_CoA Heptanoyl-CoA Heptanoic_Acid->Heptanoyl_CoA N_Heptanoylglycine_mito N-Heptanoylglycine Heptanoyl_CoA->N_Heptanoylglycine_mito Glycine Glycine GLYAT GLYAT (Glycine N-acyltransferase) Glycine->GLYAT N_Heptanoylglycine_urine Urinary Excretion of N-Heptanoylglycine N_Heptanoylglycine_mito->N_Heptanoylglycine_urine ACSM2B ACSM2B (Acyl-CoA Synthetase) ACSM2B->Heptanoyl_CoA ACSM2B->AMP_PPi GLYAT->N_Heptanoylglycine_mito CoA_out CoA GLYAT->CoA_out CoA_in->ACSM2B ATP->ACSM2B

Caption: Metabolic pathway for the formation and excretion of N-Heptanoylglycine.

Experimental Protocols

Quantification of N-Heptanoylglycine in Urine by UPLC-MS/MS

This protocol describes a general method for the quantification of acylglycines, including N-Heptanoylglycine, in urine samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This compound is used as an internal standard.

Materials:

  • Urine samples

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge tubes

  • Autosampler vials

  • UPLC system coupled to a tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.

    • In a clean centrifuge tube, add 100 µL of the urine supernatant.

    • Add 10 µL of the internal standard working solution (this compound in methanol).

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a clean autosampler vial for analysis.

  • UPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate N-Heptanoylglycine from other urinary components. An example gradient is:

      • 0-1 min: 95% A

      • 1-8 min: Linear gradient to 5% A

      • 8-10 min: Hold at 5% A

      • 10.1-12 min: Return to 95% A for re-equilibration

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Heptanoylglycine: Precursor ion (Q1) m/z 188.1 -> Product ion (Q3) m/z 76.1

      • This compound: Precursor ion (Q1) m/z 190.1 -> Product ion (Q3) m/z 78.1

    • Optimize other parameters such as collision energy and declustering potential for the specific instrument used.

  • Data Analysis:

    • Quantify the concentration of N-Heptanoylglycine by calculating the peak area ratio of the analyte to the internal standard (this compound).

    • Use a calibration curve prepared with known concentrations of N-Heptanoylglycine and a fixed concentration of the internal standard to determine the absolute concentration in the urine samples.

UPLC_MS_MS_Workflow Sample_Collection Urine Sample Collection Sample_Preparation Sample Preparation (Spike with this compound, Protein Precipitation) Sample_Collection->Sample_Preparation UPLC_Separation UPLC Separation (C18 Column) Sample_Preparation->UPLC_Separation MS_MS_Detection Tandem Mass Spectrometry (ESI+, MRM) UPLC_Separation->MS_MS_Detection Data_Analysis Data Analysis (Peak Area Ratio, Quantification) MS_MS_Detection->Data_Analysis

Caption: Workflow for the quantification of N-Heptanoylglycine using UPLC-MS/MS.

Glycine N-acyltransferase (GLYAT) Enzyme Assay

This protocol outlines a colorimetric assay to measure the activity of Glycine N-acyltransferase (GLYAT), the enzyme responsible for the synthesis of N-Heptanoylglycine.[4]

Principle:

The activity of GLYAT is determined by measuring the rate of coenzyme A (CoA) release during the conjugation of an acyl-CoA substrate (e.g., Heptanoyl-CoA or a model substrate like Benzoyl-CoA) with glycine. The released CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Mitochondrial protein extract or purified GLYAT enzyme

  • Glycine solution

  • Acyl-CoA substrate (e.g., Heptanoyl-CoA or Benzoyl-CoA) solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reaction Mixture Preparation:

    • In each well of a 96-well plate, prepare a reaction mixture containing:

      • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

      • DTNB solution (e.g., 0.2 mM)

      • Glycine solution (e.g., 10 mM)

      • Mitochondrial protein extract or purified GLYAT (e.g., 5-10 µg)

    • Prepare a blank control for each sample that contains all components except the acyl-CoA substrate.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the acyl-CoA substrate (e.g., Heptanoyl-CoA to a final concentration of 100 µM).

    • The total reaction volume should be consistent across all wells (e.g., 200 µL).

  • Measurement:

    • Immediately place the microplate in a plate reader pre-heated to 37°C.

    • Monitor the increase in absorbance at 412 nm over time (e.g., every minute for 20 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction (ΔA412/min) from the linear portion of the absorbance versus time plot.

    • Subtract the rate of the blank control from the sample rate to account for any non-enzymatic reaction.

    • Use the molar extinction coefficient of 2-nitro-5-thiobenzoate (14,150 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of CoA formation (µmol/min).

    • Enzyme activity can be expressed as µmol/min/mg of protein.

Conclusion

This compound is an indispensable tool for researchers in the field of metabolomics and clinical diagnostics. Its use as an internal standard enables the accurate and reliable quantification of N-Heptanoylglycine, a key biomarker for certain inborn errors of metabolism. The experimental protocols provided in this guide offer a framework for the application of this compound in a research setting. Understanding the metabolic pathway of N-Heptanoylglycine formation and having robust analytical methods are crucial for advancing our knowledge of fatty acid metabolism and related disorders.

References

N-Heptanoylglycine-d2: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for N-Heptanoylglycine-d2 and related compounds. A specific Safety Data Sheet (SDS) for this compound was not found in the available literature. Therefore, the information presented herein is based on data for structurally similar molecules and general best practices for handling deuterated compounds. It is imperative that all laboratory work be conducted with appropriate personal protective equipment and under the supervision of trained personnel.

Introduction

This compound is the deuterated form of N-Heptanoylglycine, an acylglycine that serves as a metabolite in various biological systems. Acylglycines are intermediates in the metabolism of amino acids and fatty acids.[1] Deuterated compounds, such as this compound, are valuable tools in pharmaceutical research, particularly in studies of drug metabolism and pharmacokinetics (DMPK) due to the deuterium (B1214612) isotope effect, which can slow down metabolic processes.[2] This guide provides a comprehensive overview of the known safety and handling precautions for this compound to ensure its safe use in a research environment.

Compound Identification and Properties

PropertyValueSource
Chemical Name This compoundMedChemExpress
CAS Number 3008541-77-0MedChemExpress
Molecular Formula C9H15D2NO3MedChemExpress
Molecular Weight 189.25 g/mol MedChemExpress
Appearance Solid, White to off-whiteMedChemExpress
Purity ≥95.0%MedChemExpress

Toxicological Data

Toxicological Data for N-acetylglycine (NAGly)

TestSpeciesRouteDoseResultSource
Acute Oral ToxicitySprague-Dawley RatsOral Gavage2000 mg/kg of body weightNo mortalities or adverse effects observed.[4]
Repeated Dose Dietary Exposure (28 days)Sprague-Dawley RatsDietaryTargeted doses of 100, 500, or 1000 mg/kg of body weight/dayNo biologically significant or test substance-related differences in body weights, feed consumption, or clinical pathology.[4]
Genotoxicity (in vitro)Bacterial tester strains--No evidence of genotoxicity.[4]
Genotoxicity (in vivo)Mice--No evidence of genotoxicity in bone marrow micronucleus studies.[4]

No-Observed-Adverse-Effect-Level (NOAEL) for N-acetylglycine [4]

SexNOAEL
Male Rats898.9 mg/kg of body weight/day
Female Rats989.9 mg/kg of body weight/day

Safe Handling and Storage

The following handling and storage procedures are based on best practices for deuterated compounds and general laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

General Handling Precautions
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Keep away from ignition sources.

Storage Conditions

Proper storage is crucial to maintain the integrity and stability of this compound.

ConditionPowderIn SolventSource
-20°C 3 years1 month[5]
4°C 2 years-[5]
-80°C -6 months[5]
  • Store in a tightly sealed container.[6]

  • Protect from light.[6]

  • Store in a dry and cool place.

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol outlines the general steps for preparing a stock solution from a solid deuterated standard.[7]

  • Acclimatization: Before opening, allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation.

  • Inert Atmosphere: Whenever possible, perform manipulations in a glove box or under a gentle stream of a dry, inert gas (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Weighing: Carefully open the container and accurately weigh the desired amount of the standard using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a volumetric flask. Add a small amount of a suitable high-purity solvent (e.g., methanol, acetonitrile) and swirl to dissolve.

  • Dilution: Once dissolved, dilute to the mark with the solvent.

  • Mixing: Cap the flask securely and mix the solution thoroughly by inversion.

  • Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution under the recommended conditions. It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.

Diagrams

Safe Handling Workflow

Safe_Handling_Workflow cluster_receipt Receipt and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receipt Receive Compound Inspect Inspect Container Receipt->Inspect Store Store Appropriately (-20°C Powder) Inspect->Store PPE Don PPE Store->PPE Weigh Weigh in Fume Hood PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Waste Collect Waste Use->Waste Dispose Dispose according to Institutional Guidelines Waste->Dispose

Caption: Workflow for the safe handling of this compound.

Metabolic Pathway of N-Heptanoylglycine

N-Heptanoylglycine is formed from Heptanoyl-CoA and glycine (B1666218), a reaction catalyzed by glycine N-acyltransferase. This is a detoxification pathway that conjugates acyl-CoA species.[8]

Metabolic_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products HeptanoylCoA Heptanoyl-CoA GNAT Glycine N-acyltransferase HeptanoylCoA->GNAT Glycine Glycine Glycine->GNAT NHeptanoylglycine N-Heptanoylglycine GNAT->NHeptanoylglycine CoA Coenzyme A GNAT->CoA

Caption: Biosynthesis of N-Heptanoylglycine.

References

N-Heptanoylglycine-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological relevance of N-Heptanoylglycine-d2. This deuterated analog of N-Heptanoylglycine serves as a valuable tool in metabolic research, particularly in studies involving fatty acid metabolism and the diagnosis of certain metabolic disorders.

Core Physical and Chemical Properties

While specific experimental data for this compound is limited, the properties can be largely inferred from its non-deuterated counterpart, N-Heptanoylglycine. The primary difference will be a slight increase in molecular weight due to the presence of two deuterium (B1214612) atoms.

Table 1: Physical and Chemical Properties of N-Heptanoylglycine and this compound

PropertyN-HeptanoylglycineThis compoundData Source
Molecular Formula C₉H₁₇NO₃C₉H₁₅D₂NO₃[1]
Molecular Weight 187.24 g/mol 189.25 g/mol [1][2]
Physical Description SolidSolid[2][3]
Color -White to off-white[2]
CAS Number 23783-23-53008541-77-0[1][2]
Storage Temperature 2-8°CPowder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[1][2]

Table 2: Computed Properties of N-Heptanoylglycine

PropertyValueSource
Water Solubility 1.54 g/L[4]
logP 1.64[4]
pKa (Strongest Acidic) 4.1[4]
pKa (Strongest Basic) 2.13[4]
Polar Surface Area 69.89 Ų[4]
Rotatable Bond Count 7[4]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of glycine-d2 with heptanoyl chloride.

Objective: To synthesize this compound.

Materials:

  • Glycine-d2

  • Heptanoyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

Procedure:

  • Preparation of Glycine-d2 solution: Dissolve a specific molar equivalent of glycine-d2 in an aqueous solution of sodium hydroxide at 0°C with stirring.

  • Acylation Reaction: To the cooled glycine-d2 solution, add a slight molar excess of heptanoyl chloride dropwise while maintaining the temperature at 0°C and vigorously stirring. The pH of the reaction mixture should be maintained in the alkaline range by the dropwise addition of NaOH solution.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is acidified with hydrochloric acid to a pH of approximately 2. The aqueous layer is then extracted multiple times with dichloromethane.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Analysis by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of N-acylglycines in biological matrices.[5][6][7]

Objective: To quantify this compound in a biological sample.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

Sample Preparation (from Urine): [6][8]

  • Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., N-Octanoylglycine-13C2) to the urine sample.

  • Solid-Phase Extraction (SPE): Acidify the urine sample and apply it to an anion exchange SPE cartridge.

  • Washing: Wash the cartridge with deionized water and then with a mild organic solvent (e.g., methanol) to remove interferences.

  • Elution: Elute the acylglycines with a stronger organic solvent containing a weak acid (e.g., 5% formic acid in methanol).

  • Derivatization (Optional but common for GC-MS): For GC-MS analysis, the eluted sample is dried and derivatized, for instance, by trimethylsilylation, to increase volatility.[9]

  • Reconstitution: For LC-MS, the dried eluate is reconstituted in the initial mobile phase.

LC-MS/MS Conditions:

  • Column: A reverse-phase column (e.g., C18) suitable for the separation of small polar molecules.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of acylglycines.

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

Analysis by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can be used for the structural confirmation and quantification of acylglycines in biological fluids.[10][11]

Objective: To confirm the structure of synthesized this compound and analyze its presence in a sample.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • For pure compound: Dissolve the synthesized this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • For biological samples (e.g., urine): Lyophilize the urine sample and reconstitute it in D₂O containing a known concentration of an internal standard (e.g., DSS or TSP).

NMR Acquisition Parameters:

  • ¹H NMR: A standard 1D proton experiment with water suppression.

  • ¹³C NMR: A proton-decoupled 1D carbon experiment.

  • 2D NMR: For complete structural elucidation, 2D experiments such as COSY, HSQC, and HMBC can be performed.

The absence of signals corresponding to the two protons on the glycine (B1666218) alpha-carbon in the ¹H NMR spectrum would confirm the deuteration.

Signaling Pathways and Biological Role

N-Heptanoylglycine is an N-acylglycine, a class of endogenous signaling lipids.[12][13] These molecules are involved in various physiological processes and are considered minor metabolites of fatty acids.[5]

Biosynthesis of N-Acylglycines

The primary pathway for the biosynthesis of N-acylglycines involves the conjugation of a fatty acyl-CoA with glycine, a reaction catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).[4][14]

Biosynthesis FattyAcid Heptanoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase HeptanoylCoA Heptanoyl-CoA AcylCoA_Synthetase->HeptanoylCoA GLYAT Glycine N-acyltransferase (GLYAT) HeptanoylCoA->GLYAT Glycine Glycine-d2 Glycine->GLYAT NHeptanoylglycine This compound GLYAT->NHeptanoylglycine

Caption: Biosynthesis of this compound.

Degradation of N-Acylglycines

The degradation of N-acylglycines is primarily carried out by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to release the fatty acid and glycine.[13] FAAH has a broad substrate specificity and is a key regulator of the levels of various fatty acid amides.[15][16]

Degradation NHeptanoylglycine This compound FAAH Fatty Acid Amide Hydrolase (FAAH) NHeptanoylglycine->FAAH FattyAcid Heptanoic Acid FAAH->FattyAcid Glycine Glycine-d2 FAAH->Glycine

Caption: Degradation of this compound.

Biological Significance

Elevated levels of specific acylglycines in urine and blood are indicative of certain inborn errors of metabolism, particularly fatty acid oxidation disorders.[5] Therefore, the quantification of acylglycines, including N-Heptanoylglycine, is a valuable diagnostic tool. The use of deuterated standards like this compound is crucial for accurate quantification in complex biological matrices by isotope dilution mass spectrometry.[5]

Conclusion

This compound is an important analytical tool for researchers in the fields of metabolomics, clinical diagnostics, and drug development. While detailed experimental data on the deuterated compound itself is sparse, its properties and behavior can be reliably inferred from its well-characterized non-deuterated analog. The provided experimental protocols, based on established methodologies, offer a solid foundation for the synthesis and analysis of this compound. The visualization of its metabolic pathways provides a clear context for its biological significance. Further research into the specific properties and applications of this compound will undoubtedly contribute to a deeper understanding of fatty acid metabolism and related disorders.

References

An In-depth Technical Guide to N-Heptanoylglycine: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

A Note on N-Heptanoylglycine-d2: This guide focuses on N-Heptanoylglycine. Extensive searches have yielded no specific information regarding the discovery or history of its deuterated form, this compound. This deuterated variant is likely utilized as an internal standard in analytical chemistry for the quantification of N-Heptanoylglycine.

Abstract

N-Heptanoylglycine is an N-acylglycine, a class of endogenous metabolites formed by the conjugation of a fatty acid with the amino acid glycine (B1666218). Initially identified as a minor metabolite, N-Heptanoylglycine has garnered increasing interest as a potential biomarker for certain inborn errors of metabolism, particularly fatty acid oxidation disorders. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological role of N-Heptanoylglycine, intended for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and explores its metabolic pathways and potential signaling functions.

Introduction

N-acylglycines are a diverse family of lipid molecules that play various roles in physiological and pathological processes. N-Heptanoylglycine, the amide formed between heptanoic acid and glycine, is a naturally occurring member of this family found in biological fluids such as urine and blood.[1] Its endogenous levels are typically low but can be significantly elevated in individuals with specific genetic disorders affecting fatty acid metabolism.[2] This elevation has positioned N-Heptanoylglycine as a valuable diagnostic marker. Beyond its role in diagnostics, the broader class of N-acylglycines is emerging as a new family of signaling molecules, suggesting that N-Heptanoylglycine may also possess currently uncharacterized biological activities.[3]

Discovery and History

The discovery of N-acylglycines dates back to the early 19th century with the identification of hippuric acid (N-benzoylglycine) as a metabolite in horse urine. However, the specific identification and characterization of endogenous, aliphatic N-acylglycines, including N-Heptanoylglycine, is a more recent development stemming from advancements in analytical techniques like mass spectrometry.

The systematic study of N-acylglycines as markers for metabolic disorders began to gain traction in the latter half of the 20th century. Researchers investigating "inborn errors of metabolism" identified the accumulation of unusual organic acids and their conjugates in the urine of affected patients. N-Heptanoylglycine, along with other medium-chain N-acylglycines, was identified as an abnormal urinary metabolite in patients with disorders of fatty acid β-oxidation. Its presence in urine is indicative of the mitochondrial accumulation of heptanoyl-CoA, a substrate that is then conjugated with glycine in a "detoxification" pathway.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of N-Heptanoylglycine is essential for its synthesis, extraction, and analysis.

PropertyValueSource
Molecular Formula C₉H₁₇NO₃[1]
Molecular Weight 187.24 g/mol [1]
CAS Number 23783-23-5[4]
Melting Point 98 °C[5]
Predicted pKa (Acidic) 3.62 - 4.1[5][6]
Predicted pKa (Basic) 2.13[6]
Predicted Water Solubility 1.54 - 1.75 g/L[5][6]
Predicted logP 1.64 - 1.87[6]
Appearance White solid[5]
Purity (Commercial) >98%[4]

Biological Significance and Metabolic Pathways

Biosynthesis of N-Heptanoylglycine

N-Heptanoylglycine is synthesized in the mitochondria through the enzymatic conjugation of heptanoyl-CoA and glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT) .[1] The general reaction is as follows:

Heptanoyl-CoA + Glycine ⇌ N-Heptanoylglycine + CoA

The biosynthesis of N-Heptanoylglycine is primarily a consequence of the accumulation of its precursor, heptanoyl-CoA. In healthy individuals, the concentration of medium-chain acyl-CoAs like heptanoyl-CoA is kept low through their efficient metabolism via the fatty acid β-oxidation pathway.

Role in Fatty Acid Oxidation Disorders

Long-chain fatty acid oxidation disorders (LC-FAODs) are a group of inherited metabolic diseases where the body is unable to properly break down long-chain fatty acids for energy.[7] This leads to an accumulation of fatty acid intermediates. In some of these disorders, the metabolic block can lead to the accumulation of odd-chain fatty acids, which are then metabolized to intermediates like heptanoyl-CoA. To mitigate the toxic effects of accumulating acyl-CoAs, the body utilizes a detoxification pathway involving their conjugation with glycine, leading to the formation and subsequent urinary excretion of N-acylglycines, including N-Heptanoylglycine.[8] Therefore, elevated levels of N-Heptanoylglycine in urine can serve as a key diagnostic biomarker for these conditions.[5]

Potential Signaling Role

While the role of N-Heptanoylglycine as a biomarker is well-established, there is growing evidence that N-acylglycines, in general, may function as signaling molecules.[3] For instance, other N-acylglycines have been shown to be involved in processes such as adipogenesis.[9] The specific signaling pathways and receptors for N-Heptanoylglycine are yet to be fully elucidated, but its structural similarity to other known lipid signaling molecules suggests it may have undiscovered biological functions beyond its role as a metabolic byproduct.

metabolic_pathway FattyAcids Odd-Chain Fatty Acids (e.g., from diet) BetaOxidation Fatty Acid β-Oxidation FattyAcids->BetaOxidation HeptanoylCoA Heptanoyl-CoA AcetylCoA Acetyl-CoA (Energy Production) HeptanoylCoA->AcetylCoA Normal Metabolism Disorder Fatty Acid Oxidation Disorder (Metabolic Block) HeptanoylCoA->Disorder NHeptanoylglycine N-Heptanoylglycine HeptanoylCoA->NHeptanoylglycine Conjugation BetaOxidation->HeptanoylCoA Intermediate Disorder->HeptanoylCoA Accumulation Glycine Glycine Glycine->NHeptanoylglycine Excretion Urinary Excretion NHeptanoylglycine->Excretion GLYAT Glycine N-acyltransferase (GLYAT) GLYAT->NHeptanoylglycine

Biosynthesis and Excretion of N-Heptanoylglycine.

Experimental Protocols

Chemical Synthesis of N-Heptanoylglycine

While several methods exist for the synthesis of N-acylglycines, a common and straightforward approach is the acylation of glycine with an activated form of heptanoic acid, such as heptanoyl chloride.

Materials:

  • Glycine

  • Heptanoyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1 equivalent) in a 1 M aqueous solution of NaOH (2 equivalents) with stirring. Cool the flask in an ice bath.

  • Acylation: While vigorously stirring the cooled glycine solution, slowly add heptanoyl chloride (1 equivalent) dropwise. Maintain the temperature below 5 °C. The reaction mixture will turn cloudy.

  • Reaction Monitoring: Allow the reaction to stir in the ice bath for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete, cool the mixture again in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. A white precipitate of N-Heptanoylglycine should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).

  • Washing: Wash the combined organic layers with a small amount of brine (saturated NaCl solution).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-Heptanoylglycine as a white solid.

synthesis_workflow Start Start Dissolve Dissolve Glycine in NaOH(aq) Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add Slowly add Heptanoyl Chloride Cool->Add Stir Stir for 3-5 hours Add->Stir Acidify Acidify with HCl to pH 1-2 Stir->Acidify Extract Extract with Diethyl Ether Acidify->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Recrystallize Evaporate->Purify End N-Heptanoylglycine Purify->End

Chemical Synthesis Workflow for N-Heptanoylglycine.
Analysis of N-Heptanoylglycine in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of N-Heptanoylglycine in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A deuterated internal standard, such as this compound (if available) or a structurally similar deuterated N-acylglycine, is crucial for accurate quantification.

Materials:

  • Urine samples

  • N-Heptanoylglycine analytical standard

  • Deuterated internal standard (e.g., N-Octanoylglycine-d2)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw urine samples at room temperature and vortex for 10 seconds.

    • Centrifuge the samples at 4000 x g for 5 minutes to pellet any precipitates.

    • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (e.g., 1 µM N-Octanoylglycine-d2 in 50% methanol/water).

    • Vortex for 10 seconds.

    • Transfer the mixture to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Methanol with 0.1% formic acid.

      • Gradient: A gradient from low to high organic content (Mobile Phase B) is used to elute the analytes. A typical gradient might be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for N-Heptanoylglycine and the internal standard need to be determined and optimized on the specific instrument. For N-Heptanoylglycine (m/z 186.1 as the [M-H]⁻ ion), a characteristic product ion would be monitored.

  • Quantification:

    • A calibration curve is generated using known concentrations of the N-Heptanoylglycine analytical standard spiked into a control matrix (e.g., synthetic urine or a pooled urine sample with low endogenous levels).

    • The concentration of N-Heptanoylglycine in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Spectroscopic Data

While a comprehensive set of publicly available, experimentally determined spectra for N-Heptanoylglycine is limited, predicted data and data for structurally similar compounds provide valuable information for its characterization.

Mass Spectrometry

The mass spectrum of N-Heptanoylglycine will show a molecular ion peak corresponding to its molecular weight. In electrospray ionization, this will typically be observed as the protonated molecule [M+H]⁺ at m/z 188.1 or the deprotonated molecule [M-H]⁻ at m/z 186.1.

Predicted Fragmentation Pattern (for [M-H]⁻):

  • m/z 186.1: Deprotonated molecular ion.

  • m/z 112.1: Loss of the glycine moiety (-74 Da).

  • m/z 56.0: A fragment corresponding to the glycine backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR and ¹³C NMR chemical shifts for N-Heptanoylglycine are available in various databases. Experimentally, NMR spectra for analytical standards can be obtained from commercial suppliers. The expected ¹H NMR spectrum would show characteristic signals for the heptanoyl chain (a triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups) and the glycine moiety (a doublet for the α-carbon protons).

Infrared (IR) Spectroscopy

The IR spectrum of N-Heptanoylglycine is predicted to show characteristic absorption bands for:

  • O-H stretch (carboxylic acid): A broad band around 3300-2500 cm⁻¹.

  • N-H stretch (amide): Around 3300 cm⁻¹.

  • C-H stretch (alkane): Around 2950-2850 cm⁻¹.

  • C=O stretch (carboxylic acid): Around 1710 cm⁻¹.

  • C=O stretch (amide I band): Around 1640 cm⁻¹.

  • N-H bend (amide II band): Around 1550 cm⁻¹.

Conclusion

N-Heptanoylglycine, once considered a minor metabolite, is now recognized as a significant biomarker for inborn errors of fatty acid metabolism. Its synthesis, both enzymatically in vivo and chemically in the laboratory, is well-understood. The development of sensitive analytical methods, particularly LC-MS/MS, has been crucial for its detection and quantification in biological samples, aiding in the diagnosis and monitoring of metabolic disorders. While its role as a biomarker is clear, future research is needed to fully elucidate its potential functions as a signaling molecule and its broader implications in human health and disease. The information and protocols provided in this guide serve as a valuable resource for researchers and clinicians working with this and other related N-acylglycines.

References

Methodological & Application

Application Notes and Protocols for N-Heptanoylglycine-d2 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines are a class of endogenous metabolites formed from the conjugation of fatty acids with glycine.[1] Under normal physiological conditions, they are present at low levels. However, in individuals with certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the concentrations of specific N-acylglycines, including N-heptanoylglycine, can be significantly elevated in biological fluids like urine and plasma.[2][3] The accurate quantification of these biomarkers is crucial for the diagnosis, monitoring, and understanding of these metabolic disorders.[1][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of endogenous small molecules due to its high sensitivity, specificity, and throughput.[1][5] A key element for achieving accurate and precise quantification with LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[5][6] N-Heptanoylglycine-d2, a deuterated analog of N-heptanoylglycine, serves as an ideal internal standard for this purpose. Its physicochemical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[5] The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, thereby correcting for matrix effects, extraction losses, and variations in instrument response.[5][7]

These application notes provide a comprehensive guide to the use of this compound as an internal standard for the quantitative analysis of N-heptanoylglycine in biological matrices.

Signaling Pathways and Metabolic Context

N-heptanoylglycine is formed when there is an accumulation of heptanoyl-CoA, a medium-chain acyl-CoA. This accumulation is often a result of a blockage in the fatty acid β-oxidation pathway, as seen in MCAD deficiency. The body then utilizes an alternative detoxification pathway by conjugating the excess acyl-CoA with glycine.

Fatty_Acids Medium-Chain Fatty Acids Acyl_CoA Heptanoyl-CoA Fatty_Acids->Acyl_CoA Activation MCAD MCAD Deficiency Acyl_CoA->MCAD Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Normal Metabolism N_Heptanoylglycine N-Heptanoylglycine (Biomarker) Acyl_CoA->N_Heptanoylglycine Detoxification Pathway Glycine Glycine Glycine->N_Heptanoylglycine Excretion Urinary Excretion N_Heptanoylglycine->Excretion

Metabolic pathway of N-Heptanoylglycine formation in MCAD deficiency.

Experimental Protocols

The following protocols provide a general framework for the quantification of N-heptanoylglycine in urine and plasma samples using this compound as an internal standard. Method optimization and validation are recommended for specific laboratory settings and instrumentation.

Materials and Reagents
Sample Preparation

Urine Samples:

A "dilute-and-shoot" approach is often sufficient for urine samples.[1]

  • Thaw frozen urine samples at room temperature and vortex for 10 seconds.

  • Centrifuge at 4,000 x g for 5 minutes to pellet any precipitate.[1]

  • In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of the internal standard working solution (this compound in 50% methanol/water).[1]

  • Vortex for 10 seconds.

  • Transfer the mixture to an autosampler vial for LC-MS/MS analysis.[1]

Plasma Samples:

Protein precipitation is required for plasma samples to remove larger molecules that can interfere with the analysis.[1]

  • Thaw frozen plasma samples on ice and vortex for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (this compound).[1]

  • Vortex vigorously for 30 seconds to precipitate proteins.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

cluster_urine Urine Sample Preparation cluster_plasma Plasma Sample Preparation U_Start Urine Sample U_Centrifuge Centrifuge (4,000 x g) U_Start->U_Centrifuge U_Mix Mix Supernatant with ISTD U_Centrifuge->U_Mix U_Vortex Vortex U_Mix->U_Vortex U_LCMS LC-MS/MS Analysis U_Vortex->U_LCMS P_Start Plasma Sample P_Precipitate Protein Precipitation (Acetonitrile + ISTD) P_Start->P_Precipitate P_Vortex Vortex P_Precipitate->P_Vortex P_Centrifuge Centrifuge (14,000 x g) P_Vortex->P_Centrifuge P_Supernatant Transfer Supernatant P_Centrifuge->P_Supernatant P_LCMS LC-MS/MS Analysis P_Supernatant->P_LCMS

Workflow for urine and plasma sample preparation.
LC-MS/MS Conditions

The following are typical starting conditions for the analysis of N-heptanoylglycine.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 13 mM ammonium acetate and 1% formic acid[8]
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-Heptanoylglycine188.174.0
This compound190.174.0

Note: The exact m/z values for precursor and product ions should be optimized by direct infusion of the analytical standards.

Quantitative Data

A validated LC-MS/MS method for N-heptanoylglycine using this compound as an internal standard should exhibit excellent performance characteristics. The following table summarizes expected performance data based on similar acylglycine assays.

ParameterTypical Performance
Linearity (r²) > 0.99
Concentration Range 0.1 - 100 µM
Lower Limit of Quantification (LLOQ) 0.1 µM
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Recovery > 85%

Data Analysis

Quantification is based on the peak area ratio of the analyte (N-heptanoylglycine) to the internal standard (this compound).[1] A calibration curve is constructed by plotting the peak area ratios against the known concentrations of the standards using a linear regression with appropriate weighting (e.g., 1/x).[1]

Raw_Data LC-MS/MS Raw Data Peak_Integration Peak Integration Raw_Data->Peak_Integration Area_Ratio Calculate Peak Area Ratio (Analyte/ISTD) Peak_Integration->Area_Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Area_Ratio->Calibration_Curve Quantification Quantify Unknown Concentration Area_Ratio->Quantification Calibration_Curve->Quantification

Data analysis workflow for quantification.

Conclusion

This compound is an essential tool for the accurate and precise quantification of N-heptanoylglycine in biological matrices. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability, thereby ensuring high-quality, reliable data in clinical research and drug development. The protocols and information presented here provide a solid foundation for the development and implementation of robust analytical methods for the study of metabolic disorders.

References

Application Note: Quantification of N-Heptanoylglycine in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acylglycines are a class of metabolites formed by the conjugation of an acyl-CoA with glycine (B1666218), a reaction catalyzed by the enzyme glycine N-acyltransferase.[1][2] Under normal physiological conditions, these compounds are present at low levels in biological fluids such as plasma and urine.[1] However, elevated concentrations of specific N-acylglycines can serve as important biomarkers for inborn errors of metabolism, particularly fatty acid oxidation disorders.[1][3] N-Heptanoylglycine, an acylglycine with a seven-carbon fatty acid chain, is one such biomarker.[1] Accurate and sensitive quantification of N-Heptanoylglycine is crucial for the clinical research and diagnosis of these metabolic disorders.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Heptanoylglycine in human plasma and urine. The method utilizes a stable isotope-labeled internal standard, N-Heptanoylglycine-d2, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. The protocol employs a simple sample preparation procedure followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM).

Materials and Methods

Reagents and Chemicals

  • N-Heptanoylglycine analytical standard (≥98.0% purity)

  • This compound (internal standard, ISTD)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma and urine (drug-free)

Instrumentation

  • Liquid Chromatograph: Shimadzu Prominence HPLC system or equivalent

  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm particle size) or equivalent

Sample Preparation

  • Plasma: A protein precipitation method is used. To 50 µL of plasma, 200 µL of ice-cold acetonitrile containing the internal standard (this compound at 1 µM) is added. The mixture is vortexed vigorously for 30 seconds to precipitate proteins and then centrifuged at 14,000 x g for 10 minutes at 4°C. The supernatant is transferred to an autosampler vial for analysis.

  • Urine: A "dilute-and-shoot" method is employed. Urine samples are thawed and vortexed. After centrifugation at 4,000 x g for 5 minutes, 50 µL of the supernatant is mixed with 450 µL of a 50% methanol/water solution containing the internal standard (this compound at 1 µM). The mixture is vortexed and transferred to an autosampler vial.

LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions are summarized in the tables below.

Table 1: Chromatographic Conditions

ParameterCondition
ColumnWaters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B

Table 2: Mass Spectrometry Conditions

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature550°C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision GasMedium
GS1 and GS250 psi
Detection ModeMultiple Reaction Monitoring (MRM)

MRM Transitions

The MRM transitions for N-Heptanoylglycine and its internal standard are provided in Table 3. The product ion at m/z 76.1 corresponds to the neutral loss of the heptanoyl group, leaving the glycine fragment. For the deuterated standard, this fragment appears at m/z 78.1.

Table 3: MRM Transitions for N-Heptanoylglycine and ISTD

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Heptanoylglycine188.276.15018
This compound190.278.15018

Method Validation

The method was validated for linearity, precision, accuracy, and lower limit of quantification (LLOQ) in both human plasma and urine.

  • Linearity: Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The method demonstrated excellent linearity over a concentration range of 0.1 to 100 µM with a correlation coefficient (r²) greater than 0.99.

  • Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The precision (%CV) was within 15%, and the accuracy (% bias) was within ±15%.

  • LLOQ: The lower limit of quantification was established at 0.1 µM, with a signal-to-noise ratio greater than 10.

Table 4: Summary of Quantitative Validation Data

ParameterResult
Linearity (r²)> 0.99
Concentration Range0.1 - 100 µM
LLOQ0.1 µM
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Intra-day Accuracy (% Bias)± 15%
Inter-day Accuracy (% Bias)± 15%

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Controls

  • Prepare a 1 mg/mL stock solution of N-Heptanoylglycine in methanol.

  • Prepare a working stock solution of 100 µM by diluting the stock solution.

  • Generate a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM) by serial dilution of the working stock solution in drug-free plasma or urine.

  • Prepare quality control samples at low, medium, and high concentrations in a similar manner.

Protocol 2: Plasma Sample Preparation

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Add 50 µL of the respective sample, standard, or QC to each tube.

  • Add 200 µL of ice-cold acetonitrile containing 1 µM this compound to each tube.

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 10 µL onto the LC-MS/MS system.

Protocol 3: Urine Sample Preparation

  • Thaw urine samples to room temperature and vortex.

  • Centrifuge at 4,000 x g for 5 minutes.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of 50% methanol/water containing 1 µM this compound.

  • Vortex for 10 seconds.

  • Transfer the mixture to an autosampler vial.

  • Inject 10 µL onto the LC-MS/MS system.

Visualizations

cluster_pathway Biosynthesis of N-Heptanoylglycine Heptanoyl_CoA Heptanoyl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Heptanoyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Heptanoylglycine N-Heptanoylglycine GLYAT->N_Heptanoylglycine CoA Coenzyme A GLYAT->CoA

Caption: Biosynthesis pathway of N-Heptanoylglycine.

cluster_workflow LC-MS/MS Experimental Workflow Sample Plasma or Urine Sample Preparation Sample Preparation (Protein Precipitation or Dilution) + ISTD Addition Sample->Preparation LC_Separation LC Separation (C18 Reversed-Phase) Preparation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) MS_Detection->Data_Analysis Quantification Quantification of N-Heptanoylglycine Data_Analysis->Quantification

Caption: Experimental workflow for N-Heptanoylglycine quantification.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantitative analysis of N-Heptanoylglycine in human plasma and urine. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This protocol is well-suited for applications in clinical research for the study of inborn errors of metabolism and in pharmaceutical development for monitoring metabolic pathways.

References

Application Notes and Protocols for N-Heptanoylglycine-d2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Heptanoylglycine is an N-acylglycine, a class of endogenous signaling molecules involved in fatty acid metabolism.[1][2][3][4][5][6] The deuterated form, N-Heptanoylglycine-d2, serves as a stable isotope tracer for metabolic flux analysis, allowing researchers to track the uptake, metabolism, and downstream fate of heptanoate (B1214049) and glycine (B1666218) moieties within cultured cells. These studies are particularly relevant for investigating fatty acid oxidation (FAO) disorders, where the metabolism of fatty acids is impaired.[7][8][9][10][11] This document provides detailed protocols for the application of this compound in cell culture experiments, focusing on metabolic tracing studies in models of FAO disorders.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC9H15D2NO3[12] (modified for d2)
Molecular Weight189.25 g/mol [12] (modified for d2)
AppearanceSolid[12]
CAS Number23783-23-5 (non-deuterated)[12]

Mechanism of Action and Metabolic Fate

N-Heptanoylglycine is biosynthesized from heptanoyl-CoA and glycine.[1][2][4] When this compound is introduced to cell culture, it can be taken up by cells and enter metabolic pathways. The primary metabolic fate is expected to be hydrolysis back into heptanoate-d2 and glycine, catalyzed by enzymes such as fatty acid amide hydrolase (FAAH).[4] The released heptanoate-d2 can then undergo mitochondrial β-oxidation. By tracking the incorporation of deuterium (B1214612) into downstream metabolites, researchers can quantify the flux through these pathways. Some N-acyl amino acids have also been shown to act as mitochondrial uncouplers, which could be an additional area of investigation.[13]

cluster_0 Mitochondrion This compound (extracellular) This compound (extracellular) Cell Membrane Cell Membrane This compound (extracellular)->Cell Membrane This compound (intracellular) This compound (intracellular) Cell Membrane->this compound (intracellular) Heptanoate-d2 Heptanoate-d2 This compound (intracellular)->Heptanoate-d2 Hydrolysis (e.g., FAAH) Glycine Glycine This compound (intracellular)->Glycine Hydrolysis (e.g., FAAH) Mitochondrion Mitochondrion Heptanoate-d2->Mitochondrion β-oxidation β-oxidation Downstream Metabolites (d-labeled) Downstream Metabolites (d-labeled) β-oxidation->Downstream Metabolites (d-labeled)

Caption: Cellular uptake and metabolism of this compound.

Experimental Protocols

Cell Culture Models for Fatty Acid Oxidation Disorders

Patient-derived fibroblasts are a common and relevant cell model for studying FAO disorders.[10][11] These cells can be cultured using standard techniques and exhibit the specific enzyme deficiencies found in the patients. Other cell lines, such as HepG2 (human hepatoma) or C2C12 (mouse myoblasts), can also be used to study general aspects of fatty acid metabolism.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Calculate the amount of this compound required to prepare a 10 mM stock solution.

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Metabolic Labeling of Cultured Cells

Materials:

  • Cultured cells (e.g., patient-derived fibroblasts)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution (10 mM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency.

  • Aspirate the complete medium and wash the cells once with PBS.

  • Add serum-free medium to the cells and incubate for 2-4 hours to deplete endogenous fatty acids.

  • Prepare the labeling medium by diluting the this compound stock solution in serum-free medium to the desired final concentration (e.g., 10-100 µM).

  • Remove the serum-free medium and add the labeling medium to the cells.

  • Incubate the cells for the desired time period (e.g., 2, 6, 12, or 24 hours).

  • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Proceed immediately to metabolite extraction.

A Seed and grow cells to 70-80% confluency B Wash with PBS A->B C Serum starve for 2-4 hours B->C D Prepare labeling medium with this compound C->D E Incubate for desired time D->E F Wash with ice-cold PBS E->F G Metabolite Extraction F->G

Caption: Experimental workflow for metabolic labeling.
Protocol 3: Metabolite Extraction and Analysis

Materials:

  • Labeled cells

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Place the culture plate on ice and add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells from the bottom of the well and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (containing the metabolites) to a new tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Resuspend the dried metabolites in a suitable solvent for analysis by mass spectrometry (MS).

Data Presentation

The following table presents illustrative quantitative data that could be obtained from a metabolic tracing experiment using this compound in control and FAO-deficient fibroblasts.

MetaboliteControl Fibroblasts (Relative Abundance of d2-labeled species)FAO-deficient Fibroblasts (Relative Abundance of d2-labeled species)
Intracellular Heptanoate-d2++++++++
C5-Acylcarnitine-d2++++
C3-Acylcarnitine-d2+++/-
Acetyl-CoA-d1+-
This data is illustrative and intended to demonstrate the expected trends in a metabolic tracing experiment. Actual results may vary.

Potential Signaling Pathways for Investigation

The metabolism of this compound is intrinsically linked to mitochondrial function. Therefore, investigating the impact of this compound on mitochondrial health and signaling is a key area of research.

This compound This compound Mitochondrial Uncoupling Mitochondrial Uncoupling This compound->Mitochondrial Uncoupling β-oxidation β-oxidation This compound->β-oxidation Increased Respiration Increased Respiration Mitochondrial Uncoupling->Increased Respiration Altered ATP Production Altered ATP Production Mitochondrial Uncoupling->Altered ATP Production ROS Production ROS Production Increased Respiration->ROS Production Cellular Signaling Cascades Cellular Signaling Cascades ROS Production->Cellular Signaling Cascades Metabolic Stress Metabolic Stress β-oxidation->Metabolic Stress Metabolic Stress->Cellular Signaling Cascades

Caption: Potential signaling pathways affected by N-Heptanoylglycine.

References

Application Notes and Protocols: N-Heptanoylglycine-d2 in Fatty Acid Oxidation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production. Disorders in FAO can lead to severe cellular dysfunction and disease. The use of stable isotope-labeled compounds as tracers is a powerful technique to study the dynamics of metabolic pathways in vivo and in vitro.[1][2] N-Heptanoylglycine-d2 is a deuterated analog of N-Heptanoylglycine, an acylglycine that serves as a metabolite of heptanoate.[3][4] Heptanoate is an odd-chain fatty acid, and its metabolism is of particular interest in the context of FAO disorders, where the administration of triheptanoin (B1683035) (a triglyceride of heptanoate) is a therapeutic strategy.[5][6][7]

These application notes provide a comprehensive overview of the use of this compound as a tracer to investigate the metabolism of medium-chain fatty acids and to assess the efficacy of therapeutic interventions for FAO disorders.

Principle of Application

This compound is introduced into a biological system (cell culture or animal model) as a tracer. The deuterium (B1214612) label allows for the distinction between the exogenously supplied tracer and endogenous, unlabeled metabolites. By tracking the appearance of the deuterium label in downstream metabolites using mass spectrometry, researchers can elucidate the kinetics and flux through specific metabolic pathways.

The core principle relies on the enzymatic activity of Glycine (B1666218) N-acyltransferase (GLYAT) and related enzymes, which catalyze the conjugation of acyl-CoAs with glycine.[3][8][9][10][11] In the context of FAO disorders, where the oxidation of certain fatty acids is impaired, the pattern of labeled acylglycine accumulation can provide diagnostic insights and measure the response to therapies.[12][13][14][15]

Key Applications

  • Probing Medium-Chain Fatty Acid Metabolism: Tracing the metabolic fate of heptanoate, a seven-carbon fatty acid, through β-oxidation and its entry into the tricarboxylic acid (TCA) cycle.

  • Diagnosing and Monitoring FAO Disorders: Elevated levels of specific acylglycines are biomarkers for various FAO disorders.[3][11] Using a labeled tracer can provide a dynamic assessment of pathway impairment.

  • Evaluating Therapeutic Efficacy: Assessing the metabolic impact of drugs or dietary interventions, such as triheptanoin, on fatty acid metabolism.[5][6][7]

  • Investigating Glycine Conjugation Pathways: Studying the activity and substrate specificity of Glycine N-acyltransferase enzymes in various tissues and disease states.[8][9][10]

Quantitative Data Summary

The following tables represent hypothetical data from tracer studies using this compound to illustrate its application in assessing a hypothetical FAO disorder and the effect of a therapeutic agent.

Table 1: Plasma Metabolite Concentrations Following this compound Administration in a Mouse Model of FAO Disorder

MetaboliteControl Group (pmol/mL)FAO Disorder Group (pmol/mL)Treated FAO Disorder Group (pmol/mL)
This compound150.5 ± 12.3450.2 ± 35.1225.8 ± 20.7
Heptanoyl-carnitine-d275.3 ± 8.125.1 ± 4.555.9 ± 6.3
Acetyl-CoA-d2 (from liver)50.2 ± 5.610.7 ± 2.135.4 ± 4.8
Propionyl-CoA-d2 (from liver)48.9 ± 5.29.8 ± 1.933.1 ± 4.5

Table 2: Urinary Excretion of Labeled Metabolites Over 24 Hours

MetaboliteControl Group (nmol/24h)FAO Disorder Group (nmol/24h)Treated FAO Disorder Group (nmol/24h)
This compound25.6 ± 3.1150.8 ± 15.270.3 ± 8.9
Deuterated ketone bodies120.4 ± 11.530.1 ± 5.395.7 ± 10.2

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Oxidation Assay in Cultured Fibroblasts

This protocol describes the use of this compound to assess medium-chain fatty acid metabolism in cultured fibroblasts from patients with a suspected FAO disorder.

Materials:

  • This compound

  • Cultured human fibroblasts (patient and control lines)

  • DMEM media with and without glucose and serum

  • Bovine Serum Albumin (BSA), fatty acid-free

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate fibroblasts in 6-well plates and grow to 80-90% confluency.

  • Starvation: Wash cells with PBS and incubate in glucose-free and serum-free DMEM for 2 hours to stimulate fatty acid oxidation.

  • Tracer Incubation: Prepare a 100 µM solution of this compound complexed with fatty acid-free BSA in serum-free DMEM. Remove starvation media and add the tracer-containing media to the cells. Incubate for 4 hours.

  • Metabolite Extraction:

    • Aspirate the media.

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites by LC-MS/MS to quantify this compound and its downstream labeled products (e.g., deuterated acetyl-CoA and propionyl-CoA after appropriate derivatization).

Protocol 2: In Vivo Tracer Study in a Mouse Model

This protocol outlines an in vivo experiment to evaluate the metabolism of this compound in a mouse model of an FAO disorder.

Materials:

  • This compound

  • Mouse model of a specific FAO disorder and wild-type controls

  • Vehicle for oral gavage (e.g., corn oil)

  • Metabolic cages for urine collection

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate mice to individual metabolic cages for 48 hours. Provide free access to food and water.

  • Fasting: Fast the mice for 4 hours prior to tracer administration.

  • Tracer Administration: Administer a single oral gavage of this compound (e.g., 10 mg/kg body weight) dissolved in the vehicle.

  • Sample Collection:

    • Blood: Collect blood samples via tail vein at 0, 30, 60, 120, and 240 minutes post-administration. Process to obtain plasma.

    • Urine: Collect urine over a 24-hour period.

    • Tissue: At the end of the experiment (e.g., 4 hours), euthanize the mice and harvest tissues of interest (e.g., liver, muscle). Immediately freeze tissues in liquid nitrogen.

  • Metabolite Extraction:

    • Plasma and Urine: Precipitate proteins with methanol, centrifuge, and collect the supernatant.

    • Tissues: Homogenize frozen tissues in a methanol/water solution, followed by chloroform (B151607) extraction to separate polar metabolites.

  • Sample Analysis: Use LC-MS/MS to quantify the concentration of this compound and its labeled metabolites in plasma, urine, and tissue extracts.

Visualizations

fatty_acid_oxidation_pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix This compound This compound N-Heptanoylglycine-d2_in This compound This compound->N-Heptanoylglycine-d2_in Transport Heptanoyl-CoA-d2 Heptanoyl-CoA-d2 Heptanoyl-carnitine-d2 Heptanoyl-carnitine-d2 Heptanoyl-CoA-d2->Heptanoyl-carnitine-d2 CPT1 Glycine Glycine N-Heptanoylglycine-d2_in->Heptanoyl-CoA-d2 Hydrolysis Heptanoyl-CoA-d2_mito Heptanoyl-CoA-d2_mito p1 Heptanoyl-carnitine-d2->p1 Beta_Oxidation β-Oxidation Acetyl-CoA-d2 Acetyl-CoA-d2 Beta_Oxidation->Acetyl-CoA-d2 Propionyl-CoA-d2 Propionyl-CoA-d2 Beta_Oxidation->Propionyl-CoA-d2 TCA_Cycle TCA Cycle Acetyl-CoA-d2->TCA_Cycle Propionyl-CoA-d2->TCA_Cycle Anaplerosis Heptanoyl-CoA-d2Glycine Heptanoyl-CoA-d2Glycine Heptanoyl-CoA-d2Glycine->N-Heptanoylglycine-d2_in GLYAT p1->Beta_Oxidation CACT/CPT2

Caption: Metabolic fate of this compound.

experimental_workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol Cell_Culture 1. Culture Fibroblasts Starvation 2. Glucose/Serum Starvation Cell_Culture->Starvation Tracer_Incubation 3. Incubate with This compound Starvation->Tracer_Incubation Metabolite_Extraction_vitro 4. Extract Metabolites Tracer_Incubation->Metabolite_Extraction_vitro Analysis_vitro 5. LC-MS/MS Analysis Metabolite_Extraction_vitro->Analysis_vitro Acclimation 1. Acclimate Mice to Metabolic Cages Fasting 2. Fasting Acclimation->Fasting Tracer_Admin 3. Oral Gavage of This compound Fasting->Tracer_Admin Sample_Collection 4. Collect Blood, Urine, and Tissues Tracer_Admin->Sample_Collection Metabolite_Extraction_vivo 5. Extract Metabolites Sample_Collection->Metabolite_Extraction_vivo Analysis_vivo 6. LC-MS/MS Analysis Metabolite_Extraction_vivo->Analysis_vivo

Caption: Experimental workflows for FAO studies.

logical_relationship FAO_Disorder Fatty Acid Oxidation Disorder Enzyme_Deficiency Enzyme Deficiency (e.g., CPT2, VLCAD) FAO_Disorder->Enzyme_Deficiency Metabolic_Block Metabolic Block Enzyme_Deficiency->Metabolic_Block Heptanoyl_CoA_Accumulation Upstream Acyl-CoA Accumulation Metabolic_Block->Heptanoyl_CoA_Accumulation Acylglycine_Formation Increased N-Heptanoylglycine Formation Heptanoyl_CoA_Accumulation->Acylglycine_Formation Tracer_Measurement Measurement of This compound Acylglycine_Formation->Tracer_Measurement Diagnostic_Endpoint Diagnostic/Monitoring Endpoint Tracer_Measurement->Diagnostic_Endpoint

References

Application Notes and Protocols: Stable Isotope Labeling with N-Heptanoylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used in quantitative analysis, allowing for the precise measurement of endogenous molecules in complex biological matrices. N-Heptanoylglycine-d2 is a deuterated analog of N-Heptanoylglycine, an acylglycine that serves as a biomarker for certain metabolic disorders. This document provides detailed application notes and protocols for the use of this compound as an internal standard in stable isotope dilution mass spectrometry assays.

N-Heptanoylglycine is a metabolite that can accumulate in individuals with inherited metabolic disorders affecting fatty acid β-oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Quantitative analysis of N-Heptanoylglycine in biological fluids like urine and plasma is crucial for the diagnosis and monitoring of these conditions. The use of a stable isotope-labeled internal standard like this compound is essential for accurate and precise quantification, as it co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression during mass spectrometry analysis.

Principle of the Method

The core of this application is the stable isotope dilution method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A known amount of this compound is spiked into a biological sample. This "internal standard" is chemically identical to the endogenous N-Heptanoylglycine (the "analyte") but has a different mass due to the presence of deuterium (B1214612) atoms.

During sample preparation, the analyte and the internal standard are extracted and processed together. Upon injection into the LC-MS/MS system, the analyte and internal standard are separated from other sample components by liquid chromatography and then detected by the mass spectrometer. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard. By comparing the peak area ratio of the analyte to the internal standard, the concentration of the endogenous N-Heptanoylglycine in the original sample can be accurately calculated.

Applications

The primary application of this compound is in clinical diagnostics and biomedical research for the quantitative analysis of N-Heptanoylglycine. Key applications include:

  • Diagnosis of Inborn Errors of Metabolism: Specifically, for the diagnosis and monitoring of MCAD deficiency and other disorders of fatty acid oxidation where medium-chain acylglycines accumulate.

  • Biomarker Validation: Establishing and validating N-Heptanoylglycine as a biomarker for metabolic diseases.

  • Drug Development: In preclinical and clinical studies to assess the effect of therapeutic interventions on fatty acid metabolism.

  • Metabolic Research: To study the pathways of fatty acid metabolism and the role of acylglycines in cellular physiology and pathophysiology.

Quantitative Data

The following table summarizes representative quantitative data for acylglycines in urine, highlighting the typical differences observed between healthy individuals and those with MCAD deficiency. Note that concentrations can vary based on age, diet, and clinical status.

AnalyteMatrixPopulationConcentration Range (µmol/mmol creatinine)Reference
Hexanoylglycine UrineHealthy Controls< 2[1]
MCAD Deficiency (asymptomatic)3 - 170[1]
MCAD Deficiency (acute)20 - 600[1]
N-Heptanoylglycine UrineHealthy ControlsTypically low to undetectable
MCAD DeficiencySignificantly elevated

Experimental Protocols

Protocol 1: Quantification of N-Heptanoylglycine in Human Urine by LC-MS/MS

This protocol describes a method for the quantitative analysis of N-Heptanoylglycine in human urine using this compound as an internal standard.

1. Materials and Reagents

  • N-Heptanoylglycine analytical standard

  • This compound internal standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Human urine samples (patient and control)

  • Microcentrifuge tubes

  • Pipettes and tips

  • LC-MS/MS system (e.g., Triple Quadrupole)

2. Sample Preparation

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 10,000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, add 90 µL of the urine supernatant.

  • Add 10 µL of the internal standard working solution (this compound in a suitable solvent like methanol (B129727) or water) to each urine sample. The final concentration of the internal standard should be chosen based on the expected range of the analyte and instrument sensitivity.

  • Vortex the mixture for 10 seconds.

  • Dilute the sample with 900 µL of LC-MS grade water containing 0.1% formic acid.

  • Vortex again and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Return to 5% B and equilibrate

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The exact m/z transitions for N-Heptanoylglycine and this compound need to be determined by direct infusion of the analytical standards. The precursor ion will be the [M+H]+ ion, and the product ions will be characteristic fragments.

    • Hypothetical MRM Transitions (to be optimized):

      • N-Heptanoylglycine (C9H17NO3, MW: 187.24): Precursor [M+H]+ m/z 188.1 -> Product m/z (e.g., fragment corresponding to the loss of water or glycine (B1666218) moiety).

      • This compound: Precursor [M+H]+ m/z 190.1 -> Product m/z (corresponding fragment).

4. Data Analysis

  • Integrate the peak areas for the specified MRM transitions of both N-Heptanoylglycine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard for each sample.

  • Generate a calibration curve by plotting the peak area ratio versus the concentration of the analyte for a series of calibration standards.

  • Determine the concentration of N-Heptanoylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Normalize the final concentration to urinary creatinine (B1669602) levels to account for variations in urine dilution.

Visualizations

Signaling Pathway: Fatty Acid β-Oxidation and Acylglycine Formation

FattyAcidOxidation cluster_mito Mitochondrion FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA CPT1 CPT I AcylCoA->CPT1 Mitochondrion Mitochondrial Matrix Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CPT2 CPT II Acylcarnitine->CPT2 MediumChainAcylCoA Medium-Chain Acyl-CoA CPT2->MediumChainAcylCoA Inside Mitochondrion BetaOxidation β-Oxidation Spiral AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) MCAD->BetaOxidation Normal Pathway MCAD_Deficiency MCAD Deficiency MCAD->MCAD_Deficiency MediumChainAcylCoA->MCAD GlycineConjugation Glycine N-Acyltransferase MediumChainAcylCoA->GlycineConjugation Alternative Pathway (Accumulation) Heptanoylglycine N-Heptanoylglycine (Excreted in Urine) GlycineConjugation->Heptanoylglycine

Caption: Fatty acid β-oxidation pathway and the formation of N-Heptanoylglycine in MCAD deficiency.

Experimental Workflow: Stable Isotope Dilution LC-MS/MS

Workflow Sample Biological Sample (e.g., Urine) Spike Spike with This compound (Internal Standard) Sample->Spike Preparation Sample Preparation (Dilution, Centrifugation) Spike->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification (Peak Area Ratio vs. Calibration Curve) DataProcessing->Quantification Result Concentration of N-Heptanoylglycine Quantification->Result

Caption: General workflow for the quantification of N-Heptanoylglycine using stable isotope dilution LC-MS/MS.

References

Application Notes and Protocols for the Analysis of N-Heptanoylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Heptanoylglycine is an acylglycine that serves as a biomarker for certain inborn errors of metabolism, particularly fatty acid oxidation disorders. Its accurate quantification in biological matrices is crucial for clinical diagnostics and research. N-Heptanoylglycine-d2 is a stable isotope-labeled internal standard used to improve the accuracy and precision of these quantitative analyses by correcting for matrix effects and variability in sample processing.

This document provides detailed application notes and protocols for the sample preparation and analysis of this compound and its endogenous, non-labeled counterpart in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of N-Heptanoylglycine

N-Heptanoylglycine is formed in the mitochondria through the conjugation of heptanoyl-CoA, a metabolite of heptanoic acid (a medium-chain fatty acid), with the amino acid glycine (B1666218). This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT). The formation of N-acylglycines is a mechanism to detoxify acyl-CoA intermediates that can accumulate in various metabolic disorders.

Heptanoic_Acid Heptanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Heptanoic_Acid->Acyl_CoA_Synthetase Heptanoyl_CoA Heptanoyl-CoA Acyl_CoA_Synthetase->Heptanoyl_CoA GLYAT Glycine N-acyltransferase (GLYAT) Heptanoyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Heptanoylglycine N-Heptanoylglycine GLYAT->N_Heptanoylglycine CoA Coenzyme A GLYAT->CoA

Biosynthesis of N-Heptanoylglycine

Sample Preparation Techniques

The choice of sample preparation technique is critical for accurate and reproducible quantification of N-Heptanoylglycine. The three most common methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The selection of the optimal method depends on the sample matrix (e.g., plasma, urine), the required level of cleanup, and throughput needs.

Below is a general comparison of these techniques. It is important to note that the recovery and matrix effect values are illustrative and can vary significantly depending on the specific protocol, matrix, and analyte concentration.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Principle Analyte is retained on a solid sorbent and eluted with a solvent.Analyte is partitioned between two immiscible liquid phases.Proteins are precipitated out of solution, leaving the analyte in the supernatant.
Selectivity HighModerate to HighLow
Recovery Good to Excellent (typically >80%)Variable (can be >90% with optimization)Good (typically >90%)
Matrix Effect LowModerateHigh
Throughput Moderate (can be automated)Low to ModerateHigh
Cost per Sample HighModerateLow
Experimental Protocols

Internal Standard: For all protocols, this compound should be used as the internal standard (IS). A stock solution of the IS should be prepared in a suitable solvent (e.g., methanol) and added to the sample at the beginning of the extraction process.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is recommended for applications requiring high sensitivity and low matrix effects. Anion exchange SPE is particularly effective for acidic analytes like N-acylglycines.

start Start: Plasma Sample add_is Add this compound (IS) start->add_is vortex1 Vortex add_is->vortex1 load_sample Load Sample vortex1->load_sample condition_spe Condition SPE Cartridge (Anion Exchange) condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute Elute N-Heptanoylglycine wash_spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Solid-Phase Extraction (SPE) Workflow

Materials:

  • Anion exchange SPE cartridges (e.g., Strata-X-A)

  • Plasma samples

  • This compound internal standard solution

  • Methanol (B129727)

  • Deionized water

  • Elution solvent (e.g., 5% formic acid in methanol)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add a known amount of this compound internal standard.

  • Vortex for 10 seconds.

  • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial LC mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

LLE is a cost-effective method suitable for urine samples where the protein content is low.

start Start: Urine Sample add_is Add this compound (IS) start->add_is acidify Acidify Sample add_is->acidify add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) acidify->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Liquid-Liquid Extraction (LLE) Workflow

Materials:

  • Urine samples

  • This compound internal standard solution

  • Extraction solvent (e.g., ethyl acetate)

  • Acid (e.g., 1 M HCl)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw urine samples at room temperature and vortex.

  • Centrifuge at 4000 x g for 5 minutes to pellet any debris.

  • To 100 µL of urine supernatant, add the this compound internal standard.

  • Acidify the sample to pH 2-3 with 1 M HCl.

  • Add 500 µL of ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial LC mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT) for Plasma Samples

PPT is a rapid and high-throughput method, ideal for screening purposes, though it may result in higher matrix effects compared to SPE and LLE.

start Start: Plasma Sample add_is Add this compound (IS) start->add_is add_solvent Add Cold Acetonitrile (B52724) (3:1 ratio) add_is->add_solvent vortex Vortex to Precipitate Proteins add_solvent->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate to Dryness (Optional) collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Protein Precipitation (PPT) Workflow

Materials:

  • Plasma samples

  • This compound internal standard solution

  • Ice-cold acetonitrile

  • Centrifuge

  • Nitrogen evaporator (optional)

Procedure:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add the this compound internal standard.

  • Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the initial mobile phase for concentration.

LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of N-Heptanoylglycine. Optimization will be required for different instruments.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transitions: The most common fragmentation for N-acylglycines is the cleavage of the amide bond, resulting in a product ion corresponding to the protonated glycine moiety (m/z 76.1).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Heptanoylglycine188.176.1Optimize for instrument
This compound190.176.1Optimize for instrument

Note: The precursor ion is the [M+H]+ ion. The exact m/z may vary slightly based on instrument calibration. Collision energy will need to be optimized for the specific mass spectrometer being used, but a starting point of 15-25 eV is recommended.

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte (N-Heptanoylglycine) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations. The concentration of N-Heptanoylglycine in unknown samples is then determined from this calibration curve.

Conclusion

The selection of an appropriate sample preparation technique is crucial for the reliable quantification of N-Heptanoylglycine in biological matrices. For applications requiring the highest sensitivity and lowest matrix effects, such as in clinical research, Solid-Phase Extraction is recommended. For higher throughput screening or when matrix effects are less of a concern, Liquid-Liquid Extraction or Protein Precipitation can be effective and more economical alternatives. The provided protocols and LC-MS/MS parameters serve as a robust starting point for developing and validating a quantitative assay for N-Heptanoylglycine.

Application Notes and Protocols for N-Heptanoylglycine-d2 in Clinical Diagnostic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Heptanoylglycine is a conjugated amino acid that serves as a crucial biomarker for the diagnosis of certain inherited metabolic disorders, most notably Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. MCAD deficiency is an autosomal recessive genetic disorder that affects the body's ability to break down medium-chain fatty acids for energy. The accumulation of specific metabolites, including N-Heptanoylglycine, in biological fluids is a hallmark of this condition.

Accurate and precise quantification of N-Heptanoylglycine is paramount for the timely diagnosis and monitoring of MCAD deficiency. Stable isotope-labeled internal standards are essential for reliable quantification by mass spectrometry, as they correct for variations in sample preparation and instrument response. N-Heptanoylglycine-d2, a deuterated form of N-Heptanoylglycine, is the ideal internal standard for this application due to its chemical similarity to the analyte and its distinct mass, which allows for its differentiation in mass spectrometric analysis.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the clinical diagnostic setting, focusing on its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods.

Principle of the Method

The quantitative analysis of N-Heptanoylglycine in biological matrices, such as urine, is performed by stable isotope dilution LC-MS/MS. A known amount of the internal standard, this compound, is added to the patient sample at the beginning of the sample preparation process. The sample is then subjected to extraction to isolate the acylglycines. Following extraction, the sample is analyzed by LC-MS/MS. The chromatographic separation resolves N-Heptanoylglycine from other matrix components, and the tandem mass spectrometer provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).

In the mass spectrometer, N-Heptanoylglycine and this compound are ionized, and their specific precursor-to-product ion transitions are monitored. The ratio of the peak area of the endogenous N-Heptanoylglycine to the peak area of the this compound internal standard is used to calculate the concentration of N-Heptanoylglycine in the sample by referencing a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Metabolic Pathway and Clinical Significance

In individuals with MCAD deficiency, the beta-oxidation of medium-chain fatty acids is impaired. This leads to the accumulation of medium-chain acyl-CoAs, such as heptanoyl-CoA. The body attempts to detoxify these accumulating acyl-CoAs by conjugating them with glycine (B1666218), a reaction catalyzed by glycine N-acyltransferase. This results in the formation and subsequent excretion of N-heptanoylglycine in the urine. Therefore, elevated levels of N-Heptanoylglycine are a direct biochemical indicator of a defect in the MCAD enzyme.

Metabolic Pathway of Heptanoyl-CoA in MCAD Deficiency FattyAcids Medium-Chain Fatty Acids HeptanoylCoA Heptanoyl-CoA FattyAcids->HeptanoylCoA MCAD MCAD (Medium-Chain Acyl-CoA Dehydrogenase) HeptanoylCoA->MCAD Normal Pathway MCAD_Deficiency MCAD Deficiency (Enzyme Block) HeptanoylCoA->MCAD_Deficiency GNAT Glycine N-acyltransferase HeptanoylCoA->GNAT Alternative Pathway BetaOxidation Beta-Oxidation (Energy Production) MCAD->BetaOxidation Glycine Glycine Glycine->GNAT NHeptanoylglycine N-Heptanoylglycine (Excreted in Urine) GNAT->NHeptanoylglycine

Metabolic fate of Heptanoyl-CoA in health and MCAD deficiency.

Experimental Workflow

The overall experimental workflow for the quantification of N-Heptanoylglycine in urine samples is depicted below. The process begins with sample collection and the addition of the internal standard, followed by sample preparation, LC-MS/MS analysis, and data processing.

Experimental Workflow for N-Heptanoylglycine Analysis SampleCollection 1. Urine Sample Collection ISTD_Addition 2. Addition of this compound (Internal Standard) SampleCollection->ISTD_Addition SamplePrep 3. Sample Preparation (e.g., Solid-Phase Extraction) ISTD_Addition->SamplePrep LC_Separation 4. LC Separation SamplePrep->LC_Separation MSMS_Detection 5. Tandem MS Detection (MRM Mode) LC_Separation->MSMS_Detection DataAnalysis 6. Data Analysis (Peak Integration, Ratio Calculation) MSMS_Detection->DataAnalysis Quantification 7. Quantification (Calibration Curve) DataAnalysis->Quantification

A typical workflow for urinary N-Heptanoylglycine quantification.

Detailed Experimental Protocols

Materials and Reagents
  • N-Heptanoylglycine analytical standard

  • This compound (Internal Standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol (B129727)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

  • Urine samples (patient and quality control)

  • Standard laboratory glassware and consumables

Protocol 1: Urine Sample Preparation (Solid-Phase Extraction)
  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the samples at 4000 x g for 5 minutes to pellet any particulate matter.

  • To 100 µL of clear urine supernatant, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on instrument sensitivity, e.g., 10 µg/mL).

  • Vortex briefly to mix.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elute the acylglycines with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
LC System A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phase A 0.1% Formic acid in Water.
Mobile Phase B 0.1% Formic acid in Acetonitrile.
Gradient Time (min)
Flow Rate 0.3 mL/min.
Column Temperature 40°C.
Injection Volume 5 µL.

Tandem Mass Spectrometry (MS/MS) Conditions

ParameterRecommended Setting
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive.
Ion Source Temperature 500°C.
IonSpray Voltage +5500 V.
Detection Mode Multiple Reaction Monitoring (MRM).
MRM Transitions See Table 1 below. Collision energies and other compound-dependent parameters should be optimized for the specific instrument used.

Table 1: MRM Transitions for N-Heptanoylglycine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Heptanoylglycine188.276.15015 - 25
This compound (ISTD)190.278.15015 - 25

Data Presentation and Method Performance

Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio of N-Heptanoylglycine to this compound against the concentration of the N-Heptanoylglycine standards. The curve should be linear over the expected clinical concentration range.

Table 2: Typical Method Validation Data for Acylglycine Analysis

ParameterTypical Performance Characteristics
Calibration Curve Range 0.1 - 100 µM
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 µM
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the quantitative analysis of N-Heptanoylglycine in clinical diagnostic settings. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the diagnosis and study of MCAD deficiency and other related metabolic disorders. The high-quality data generated from these methods are essential for accurate patient diagnosis, monitoring treatment efficacy, and advancing our understanding of these complex diseases.

Application Note: High-Throughput Quantification of N-Heptanoylglycine in Human Plasma using N-Heptanoylglycine-d2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Heptanoylglycine in human plasma. N-Heptanoylglycine is an acylglycine that can serve as a biomarker for certain inborn errors of metabolism.[1] This method utilizes a stable isotope-labeled internal standard, N-Heptanoylglycine-d2, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[2] The protocol involves a straightforward protein precipitation step followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This assay is suitable for use in drug metabolism studies, clinical research, and other applications where reliable quantification of N-Heptanoylglycine is required.

Introduction

N-acylglycines are a class of metabolites formed by the conjugation of an acyl-CoA with glycine.[1] Under normal physiological conditions, they are present at low levels in biological fluids such as urine and plasma.[3] However, elevated concentrations of specific acylglycines can be indicative of underlying metabolic disorders, particularly fatty acid oxidation disorders.[3] N-Heptanoylglycine, a C7 acylglycine, is a potential biomarker for such conditions. Accurate and precise quantification of N-Heptanoylglycine is crucial for understanding its role in metabolic pathways and for its potential use in clinical diagnostics.[4]

LC-MS/MS has become the gold standard for the quantification of endogenous metabolites in complex biological matrices due to its high sensitivity, specificity, and throughput.[3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable bioanalytical methods.[2][5] The internal standard co-elutes with the analyte and experiences similar ionization effects, thereby normalizing for variations during sample preparation and analysis.[2] This application note provides a detailed protocol for the extraction and quantification of N-Heptanoylglycine from human plasma using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • N-Heptanoylglycine (≥98.0% purity)

  • This compound (≥98.0% purity, isotopic purity ≥99%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer

  • Analytical balance

  • Vortex mixer

  • Microcentrifuge

  • Pipettes

Preparation of Standard Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh 1 mg of N-Heptanoylglycine and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Similarly, prepare a 1 mg/mL stock solution of this compound in acetonitrile.

Working Standard Solutions:

  • Prepare a series of working standard solutions of N-Heptanoylglycine by serial dilution of the stock solution with a 50:50 acetonitrile/water mixture to create calibration standards.

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with acetonitrile.

Sample Preparation
  • Thaw human plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

MRM Transitions: The following MRM transitions are proposed. Actual values may need to be optimized on the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Heptanoylglycine188.176.110015
This compound190.178.110015

Data Presentation

The quantitative data for the LC-MS/MS method validation should be summarized as follows:

Table 1: Mass Spectrometric Properties

AnalyteMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M+H]+Product Ion (m/z)
N-HeptanoylglycineC₉H₁₇NO₃187.24[6]188.176.1
This compoundC₉H₁₅D₂NO₃189.25190.178.1

Table 2: Method Validation Parameters

ParameterResult
Linearity Range0.1 - 100 µM[3]
Correlation Coefficient (r²)> 0.99[3]
Lower Limit of Quantification (LLOQ)0.1 µM[3]
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 10%
Accuracy (% bias)± 15%
Recovery90-110%

Visualizations

G Metabolic Pathway of N-Heptanoylglycine Formation heptanoyl_coa Heptanoyl-CoA glyat Glycine N-acyltransferase heptanoyl_coa->glyat glycine Glycine glycine->glyat n_heptanoylglycine N-Heptanoylglycine coa CoA glyat->n_heptanoylglycine glyat->coa

Metabolic Pathway of N-Heptanoylglycine

G LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard (this compound) plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection (MRM) hplc->msms integration Peak Integration msms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration calibration->result

LC-MS/MS Experimental Workflow

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantitative analysis of N-Heptanoylglycine in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. This protocol is well-suited for applications in drug metabolism studies and clinical research for the investigation of inborn errors of metabolism.

References

Application Note: Quantitative Analysis of N-Heptanoylglycine-d2 in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in clinical research, biomarker discovery, and metabolomics.

Introduction N-acylglycines are a class of metabolites formed by the conjugation of acyl-CoA esters with glycine.[1] In healthy individuals, these compounds are present at low concentrations; however, they can accumulate and be excreted in the urine in significant amounts in individuals with certain inborn errors of metabolism.[1] Specifically, N-Heptanoylglycine is a recognized biomarker for the diagnosis and monitoring of Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common inherited disorder of fatty acid oxidation.[2][3]

Accurate and precise quantification of these biomarkers is critical for clinical diagnosis and research. The gold standard for quantitative bioanalysis is stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This method utilizes a stable isotope-labeled internal standard (IS), such as N-Heptanoylglycine-d2, which is chemically almost identical to the endogenous analyte.[5] The IS is added to the sample at a known concentration at the beginning of the workflow. Because the IS and the analyte exhibit nearly identical behavior during sample preparation, chromatography, and ionization, the ratio of the analyte to the IS can be used to accurately calculate the analyte's concentration, correcting for any variability in the process.[4][6]

This application note provides a detailed protocol for the extraction and quantification of N-Heptanoylglycine in human urine, using this compound as the internal standard for detection and reference.

Principle of the Method The method employs a stable isotope dilution technique coupled with LC-MS/MS. A known amount of this compound (internal standard) is spiked into a urine sample. The sample is then subjected to a solid-phase extraction (SPE) cleanup procedure to remove interfering matrix components.[7] The purified extract is injected into a Liquid Chromatography (LC) system, where N-Heptanoylglycine and this compound are separated from other metabolites. The column eluent is introduced into a tandem mass spectrometer, where the compounds are ionized and detected using Multiple Reaction Monitoring (MRM). The distinct mass-to-charge ratios of the analyte and the deuterated standard allow for their simultaneous and specific detection.[4] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

G Principle of Stable Isotope Dilution using LC-MS/MS cluster_Sample Biological Sample (Urine) cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Analyte Endogenous Analyte (N-Heptanoylglycine) Extraction Extraction / Cleanup (e.g., SPE) Process introduces variability and potential for sample loss. Analyte->Extraction IS_spike Internal Standard (IS) (this compound) IS_spike->Extraction Spike-in LC LC Separation Extraction->LC Constant Analyte/IS Ratio MS MS/MS Detection LC->MS Ratio Peak Area Ratio (Analyte / IS) Ratio remains constant despite losses. MS->Ratio Quant Quantification (vs. Calibration Curve) Ratio->Quant G Urine Sample Preparation Workflow cluster_spe Solid-Phase Extraction (SPE) start Start: Urine Sample (500 µL) spike Spike with Internal Standard (this compound) start->spike centrifuge Centrifuge (14,000 x g, 10 min) spike->centrifuge load 2. Load Sample Supernatant centrifuge->load condition 1. Condition Cartridge (Methanol, Water) wash 3. Wash Cartridge (Water, Methanol) elute 4. Elute Analytes (5% NH4OH in Methanol) dry Evaporate to Dryness (Nitrogen Stream) elute->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute end Analysis by LC-MS/MS reconstitute->end

References

Troubleshooting & Optimization

Improving N-Heptanoylglycine-d2 signal in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Heptanoylglycine and its deuterated internal standard, N-Heptanoylglycine-d2, using mass spectrometry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure robust and accurate quantification in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in mass spectrometry?

A1: this compound is a stable isotope-labeled version of N-Heptanoylglycine. In mass spectrometry, it serves as an ideal internal standard (IS) for the accurate quantification of endogenous N-Heptanoylglycine in biological samples. Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects, allowing it to correct for variations in sample preparation and instrument response.

Q2: What is the characteristic fragmentation pattern for N-Acylglycines in positive ion ESI-MS/MS?

A2: N-Acylglycines, including N-Heptanoylglycine, typically exhibit a characteristic neutral loss of the acyl group upon collision-induced dissociation (CID). The most common and stable product ion observed corresponds to the protonated glycine (B1666218) molecule, which has a mass-to-charge ratio (m/z) of 76.1. This consistent fragmentation is highly specific and ideal for creating selective Multiple Reaction Monitoring (MRM) methods.

Q3: Why is my this compound (IS) signal consistently low or absent, even in clean solutions?

A3: A persistently low signal for the internal standard can stem from several factors:

  • Incorrect Mass Spectrometer Settings: Ensure the correct precursor and product ions are specified in the MRM transition.

  • Standard Degradation: Verify the integrity and concentration of your this compound stock solution. Improper storage can lead to degradation.

  • Ionization Issues: The compound may not be ionizing efficiently. Optimization of source parameters like IonSpray voltage and temperature is crucial.

  • Instrument Contamination: Contamination in the LC system or mass spectrometer source can suppress the signal. A system flush may be required.

Q4: Why does my deuterated internal standard (this compound) elute slightly earlier than the non-deuterated analyte?

A4: This is a well-documented chromatographic phenomenon known as the "isotope effect." The substitution of hydrogen with the heavier deuterium (B1214612) isotope can slightly alter the molecule's interaction with the stationary phase in reversed-phase chromatography, often resulting in a slightly earlier retention time. While a small, consistent shift is often acceptable, complete co-elution is ideal for perfectly correcting matrix effects. If the shift is significant, chromatographic parameters may need adjustment.

Troubleshooting Guide: Low Signal & Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of this compound.

Problem 1: Low or Inconsistent this compound Signal

A weak or variable internal standard signal undermines quantitative accuracy. Follow this workflow to identify the root cause.

G cluster_start cluster_check Step 1: Verify Method Parameters cluster_solution Step 2: Assess Standard Integrity cluster_system Step 3: Evaluate System Performance cluster_end start Start: Low IS Signal mrm_check Are MRM transitions correct? (Precursor & Product Ions) start->mrm_check source_check Are ESI source parameters optimized? (Voltage, Temp, Gas) mrm_check->source_check Yes end_ok Problem Resolved mrm_check->end_ok No. Correct & Rerun fresh_std Prepare fresh IS working solution from stock. source_check->fresh_std Yes source_check->end_ok No. Optimize & Rerun direct_infusion Infuse new standard directly into MS. Is signal strong? fresh_std->direct_infusion matrix_effects Analyze IS in clean solvent vs. extracted blank matrix. Is signal suppressed? direct_infusion->matrix_effects Yes end_bad Contact Instrument Vendor direct_infusion->end_bad No. Suspect Stock Degradation system_clean Perform LC system flush and clean MS source. matrix_effects->system_clean Yes. Indicates Ion Suppression matrix_effects->end_ok No. Re-evaluate Sample Prep system_clean->end_ok Rerun after cleaning

Troubleshooting workflow for low internal standard signal.
Problem 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape affects integration accuracy and resolution.

G start Start: Poor Peak Shape solvent_check Is injection solvent stronger than initial mobile phase? start->solvent_check column_check Is column old or showing high backpressure? solvent_check->column_check No resolved Problem Resolved solvent_check->resolved Yes. Reconstitute sample in initial mobile phase. ph_check Is mobile phase pH appropriate for the analyte? column_check->ph_check No column_check->resolved Yes. Replace column and/or guard column. ph_check->resolved Yes. Adjust pH with formic acid (e.g., 0.1%). ph_check->resolved No. Check for system leaks or extra-column volume.

Logic diagram for diagnosing poor peak shape issues.

Experimental Protocols & Data

Sample Preparation Protocol

Proper sample preparation is critical for minimizing matrix effects and ensuring consistent recovery.

  • Plasma Samples (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 200 µL of ice-cold acetonitrile (B52724) containing this compound at the desired concentration.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

  • Urine Samples (Dilute-and-Shoot):

    • Thaw urine samples at room temperature and vortex for 10 seconds.

    • Centrifuge at 4,000 x g for 5 minutes to pellet any particulates.

    • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (e.g., in 50% methanol/water).

    • Vortex for 10 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.[1]

G cluster_plasma Plasma Workflow cluster_urine Urine Workflow p1 50 µL Plasma p2 Add 200 µL Acetonitrile + IS (this compound) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Transfer Supernatant p3->p4 inject Inject & Analyze p4->inject To LC-MS/MS u1 50 µL Urine Supernatant u2 Add 450 µL 50% Methanol + IS (this compound) u1->u2 u3 Vortex u2->u3 u3->inject To LC-MS/MS

Workflow for plasma and urine sample preparation.
Quantitative Data Tables

The following tables provide recommended starting parameters for your LC-MS/MS method. Note that these should be optimized for your specific instrument and column.

Table 1: Recommended MRM Transitions (Positive ESI)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
N-Heptanoylglycine 188.1 76.1 50 18
This compound 190.1 76.1 50 18

(Note: Collision energies are starting points and require instrument-specific optimization)

Table 2: Example LC Gradient Parameters

Time (min) Flow Rate (µL/min) %A (0.1% Formic Acid in Water) %B (0.1% Formic Acid in Acetonitrile)
0.0 400 95 5
1.0 400 95 5
6.0 400 5 95
7.0 400 5 95
7.1 400 95 5
9.0 400 95 5

(Based on a C18 column, e.g., 2.1 x 100 mm, 1.8 µm)

Table 3: Recommended Mass Spectrometer Source Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
IonSpray Voltage 5500 V
Temperature 550 °C
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
Nebulizer Gas (GS1) 50 psi
Turbo Gas (GS2) 50 psi

(Parameters based on a Sciex 6500 QTRAP system; adjust as needed for your instrument)[1]

References

Technical Support Center: N-Heptanoylglycine-d2 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of N-Heptanoylglycine-d2.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Issue 1: Poor Peak Shape or Splitting for this compound and Analyte

Q1: My chromatographic peaks for N-Heptanoylglycine and its d2 internal standard are broad, tailing, or splitting. What are the potential causes and solutions?

A1: Poor peak shape can compromise the accuracy and precision of your quantification. Several factors related to the sample, chromatography, and instrumentation can contribute to this issue.

Troubleshooting Steps:

  • Sample Preparation:

    • Incomplete Protein Precipitation: Residual proteins can interfere with the chromatography. Ensure thorough vortexing after adding the precipitation solvent (e.g., ice-cold acetonitrile) and adequate centrifugation time and force (e.g., 14,000 x g for 10 minutes at 4°C)[1].

    • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting the sample extract.

    • Solvent Mismatch: The composition of the injection solvent should be similar to or weaker than the initial mobile phase to prevent peak distortion.

  • Liquid Chromatography (LC) Conditions:

    • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.

    • Column Degradation: The column's stationary phase may be degraded. Try replacing the column with a new one.

    • Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of N-Heptanoylglycine. Ensure the pH is appropriate for the analyte and the column chemistry.

  • Mass Spectrometer (MS) Settings:

    • While less likely to cause peak shape issues, ensure that the MS data acquisition rate is sufficient to capture the peak profile accurately.

Issue 2: High Variability in Quantification Results

Q2: I am observing significant variability in my quantitative results between replicate injections or different samples. What could be the cause?

A2: High variability can stem from inconsistent sample preparation, instrument instability, or matrix effects. The use of a stable isotope-labeled internal standard like this compound is intended to correct for such variations, but issues can still arise[2].

Troubleshooting Steps:

  • Internal Standard (IS) Issues:

    • IS Instability: Deuterated standards can sometimes undergo back-exchange of deuterium (B1214612) for hydrogen, especially under certain pH or temperature conditions. This can alter the IS response and affect accuracy[3]. Prepare fresh stock solutions and store them appropriately.

    • Inconsistent IS Spiking: Ensure precise and consistent addition of the internal standard to all samples, calibrators, and quality controls.

  • Matrix Effects:

    • Differential Matrix Effects: Even with a co-eluting deuterated internal standard, matrix components can sometimes affect the ionization of the analyte and the IS differently. This is more likely if there is a slight chromatographic separation between the analyte and the IS[3][4].

    • Mitigation Strategies: Improve sample cleanup to remove interfering matrix components. Consider adjusting the chromatography to separate the analyte and IS from regions of significant ion suppression.

  • Sample Preparation and Handling:

    • Analyte Instability: Acylglycines can be susceptible to enzymatic degradation in biological matrices. Keep samples on ice during preparation and consider the use of protease inhibitors[5][6].

    • Inconsistent Evaporation/Reconstitution: If an evaporation step is used, ensure it is carried out to dryness consistently across all samples. Reconstitute in a fixed volume and vortex thoroughly.

Frequently Asked Questions (FAQs)

Sample Preparation

Q3: What is a reliable method for extracting N-Heptanoylglycine from plasma or serum?

A3: A common and effective method is protein precipitation with a cold organic solvent. Here is a general protocol:

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing the this compound internal standard.

  • Vortex vigorously for at least 30 seconds to ensure thorough protein precipitation.

  • Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis[1].

Q4: Is derivatization necessary for the analysis of N-Heptanoylglycine?

A4: While some methods for acylglycines involve derivatization (e.g., butylation) to improve chromatographic properties, it is often not necessary with modern UPLC-MS/MS systems, which offer sufficient sensitivity and retention for underivatized acylglycines[2][7]. Direct analysis of the protein precipitation supernatant is common.

Chromatography and Mass Spectrometry

Q5: My this compound internal standard elutes slightly earlier than the unlabeled N-Heptanoylglycine. Is this normal?

A5: Yes, this is a known chromatographic isotope effect. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography[3][8]. While usually minor, this can be problematic if the peaks elute in a region of rapidly changing matrix effects, potentially leading to differential ion suppression or enhancement between the analyte and the internal standard[3][4].

Q6: How can I optimize the ESI source parameters for better sensitivity?

A6: Optimizing the electrospray ionization (ESI) source is crucial for achieving the best sensitivity. Key parameters to adjust include:

  • Capillary Voltage: Typically in the range of 3-5 kV for positive mode.

  • Nebulizer Gas Pressure: This depends on the solvent flow rate; a good starting point is often around 60 psig[9].

  • Drying Gas Flow and Temperature: These parameters aid in desolvation. Typical starting conditions can be a flow rate of 10 L/min and a temperature of 270-320°C[10]. It is recommended to perform systematic optimization for your specific instrument and method[10][11].

Q7: What are typical MS/MS transitions for N-Heptanoylglycine?

A7: While the exact transitions should be optimized on your instrument, for N-Heptanoylglycine (MW: 187.24 g/mol )[12], you would typically monitor the transition from the protonated molecule [M+H]+ to a characteristic product ion. For acylglycines, a common fragmentation is the loss of the acyl group, but the most abundant fragment is often related to the glycine (B1666218) moiety. For this compound, the precursor ion will be shifted by +2 m/z.

Data Interpretation and Quality Control

Q8: My calibration curve is non-linear at higher concentrations. What is the cause?

A8: Non-linearity at high concentrations is a common phenomenon in LC-MS and can be caused by detector saturation or ion source effects[13]. As the analyte concentration increases, it can compete with the internal standard for ionization, leading to a decrease in the IS signal and a plateauing of the analyte signal[13]. It is important to work within the linear dynamic range of the assay. A weighted linear regression (e.g., 1/x or 1/x²) is often used to improve accuracy at the lower end of the curve[1].

Q9: How can I assess matrix effects in my assay?

A9: Matrix effects, which are the alteration of ionization efficiency by co-eluting substances, are a significant concern in LC-MS/MS analysis[14]. A common way to evaluate them is through a post-extraction addition method. This involves comparing the analyte's response in a neat solution to its response when spiked into a blank, extracted matrix sample[14].

Quantitative Data Summary

The following tables provide typical parameters for acylglycine analysis, which can be used as a starting point for method development for this compound quantification.

Table 1: Example LC-MS/MS Parameters for Acylglycine Analysis

ParameterTypical Value/Condition
LC Column Reversed-phase C18 (e.g., 100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 - 0.6 mL/min
Gradient A suitable gradient from low to high organic content
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Drying Gas Temp. 270 - 320 °C

Table 2: Representative Validation Data for Acylglycine Quantification Methods

ParameterTypical PerformanceReference
Linearity (r²) > 0.99[1]
Calibration Range 0.005 to 25.0 µM[2][15]
Lower Limit of Quantification (LLOQ) 0.1 µM[1]
Precision (CV%) < 10%[7]
Accuracy/Recovery 90.2% to 109.3%[7]

Experimental Protocols

Protocol 1: Quantification of N-Heptanoylglycine in Human Plasma

This protocol provides a detailed methodology for the quantification of N-Heptanoylglycine using this compound as an internal standard.

1. Materials and Reagents:

  • N-Heptanoylglycine analytical standard

  • This compound analytical standard

  • LC-MS grade acetonitrile, water, and formic acid

  • Human plasma (control)

2. Preparation of Stock and Working Solutions:

  • Prepare 1 mg/mL stock solutions of N-Heptanoylglycine and this compound in methanol.

  • Prepare a working internal standard (IS) solution (e.g., 1 µg/mL of this compound) in acetonitrile.

  • Prepare calibration standards by spiking control plasma with appropriate concentrations of N-Heptanoylglycine.

3. Sample Preparation:

  • Thaw plasma samples, calibrators, and quality controls on ice.

  • In a clean microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 200 µL of the ice-cold working IS solution in acetonitrile.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Inject the sample onto a UPLC-MS/MS system with a reversed-phase C18 column.

  • Use a gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Optimize ESI source parameters and MRM transitions for both N-Heptanoylglycine and this compound.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x) linear regression[1].

  • Determine the concentration of N-Heptanoylglycine in the unknown samples from the calibration curve.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS in Acetonitrile (200 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (14,000g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection ESI-MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Unknowns calibration->quantification start Poor Quantification Result (High Variability / Inaccuracy) check_is Check Internal Standard (IS) Response start->check_is is_ok IS Response Stable? check_is->is_ok is_variable IS Response Variable is_ok->is_variable No check_chromatography Examine Chromatography is_ok->check_chromatography Yes check_prep Review Sample Prep: - Pipetting - Evaporation - Reconstitution is_variable->check_prep check_is_stability Check IS Stability: - Back-exchange - Degradation is_variable->check_is_stability end_good Result OK check_prep->end_good check_is_stability->end_good peaks_ok Good Peak Shape & Co-elution? check_chromatography->peaks_ok bad_peaks Poor Peak Shape peaks_ok->bad_peaks No separation Analyte/IS Separation peaks_ok->separation Partial investigate_matrix Investigate Matrix Effects: - Post-extraction spike - Dilution peaks_ok->investigate_matrix Yes troubleshoot_lc Troubleshoot LC: - Column - Mobile Phase - Injection Solvent bad_peaks->troubleshoot_lc separation->investigate_matrix troubleshoot_lc->end_good investigate_matrix->end_good cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Ion Suppression sample_droplet ESI Droplet (Analyte + Matrix Components) analyte_ideal Analyte Ions sample_droplet->analyte_ideal Gas Phase Ion Formation analyte_suppressed Analyte Ions sample_droplet->analyte_suppressed Gas Phase Ion Formation ms_ideal MS Detector (True Signal) analyte_ideal->ms_ideal Efficient Ionization ms_suppressed MS Detector (Reduced Signal) analyte_suppressed->ms_suppressed matrix_ions Matrix Ions matrix_ions->analyte_suppressed Competes for Ionization

References

Technical Support Center: Analysis of N-Heptanoylglycine-d2 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of N-Heptanoylglycine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for matrix effects encountered during the analysis of N-Heptanoylglycine and its deuterated internal standard, this compound, from plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[1] For plasma samples, this includes proteins, lipids (like phospholipids), salts, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (N-Heptanoylglycine) and its internal standard (this compound) in the mass spectrometer's ion source.[3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), compromising the accuracy, precision, and sensitivity of the analytical method.[3][4] Ion suppression is the more common phenomenon observed in plasma analysis.[2][5]

Q2: Why is a deuterated internal standard like this compound recommended for this analysis?

A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[4] Because it is chemically almost identical to the analyte, it exhibits very similar behavior during sample preparation, chromatography, and ionization.[4][6] This means that any signal suppression or enhancement experienced by the analyte will also be similarly experienced by the deuterated internal standard. By calculating the peak area ratio of the analyte to the internal standard, these variations can be effectively compensated for, leading to more accurate and precise quantification.[3][4]

Q3: What are the primary causes of matrix effects in plasma samples for N-acylglycine analysis?

Phospholipids are a major contributor to matrix effects in plasma analysis.[2] These endogenous lipids can co-elute with the analyte and suppress its ionization. Other potential sources of interference include other endogenous compounds, metabolites, and any administered drugs or their metabolites.[2] The sample preparation technique and chromatographic conditions can significantly influence the extent of matrix effects.[4]

Q4: How can I determine if matrix effects are affecting my results?

A post-extraction spike experiment is a common method to assess matrix effects.[7] This involves comparing the response of the analyte spiked into an extracted blank plasma sample to the response of the analyte in a neat solution (e.g., mobile phase). A significant difference in the signal indicates the presence of matrix effects. Another technique is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of an extracted blank plasma sample will show a dip or a rise in the baseline signal at the retention times of interfering compounds.[7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound in plasma.

Problem Potential Cause Recommended Solution(s)
Low and/or inconsistent signal for N-Heptanoylglycine and this compound Ion Suppression: Co-eluting matrix components, particularly phospholipids, are interfering with the ionization process.1. Optimize Sample Preparation: Employ a more rigorous sample clean-up method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components. Protein precipitation (PPT) is a simpler but often less clean method.[8] 2. Modify Chromatography: Adjust the LC gradient to better separate the analyte from the matrix interferences. Consider using a different column chemistry (e.g., a C18 column).[7] 3. Dilute the Sample: If the assay has sufficient sensitivity, diluting the plasma sample can reduce the concentration of interfering matrix components.[9]
High variability in results between samples Inconsistent Matrix Effects: The composition of the plasma matrix can vary between different lots or individuals, leading to variable ion suppression or enhancement.[10]1. Use a Stable Isotope-Labeled Internal Standard: this compound is crucial to compensate for this variability.[4] 2. Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same blank biological matrix as the study samples.[1]
Poor peak shape (e.g., tailing, splitting) Chromatographic Issues: This could be due to column contamination, an inappropriate mobile phase, or interactions between the analyte and the analytical column.[11]1. Column Maintenance: Flush the column or use a guard column to protect the analytical column from contaminants.[11] 2. Mobile Phase Optimization: Adjust the pH or organic content of the mobile phase. Ensure the mobile phase additives are of high quality and used at the lowest effective concentration.[11]
Carryover of analyte in blank injections System Contamination: Analyte from a high-concentration sample may adsorb to components of the LC-MS system and elute in subsequent injections.[11]1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash sequence. 2. Inject Blanks: Run blank injections after high-concentration samples to ensure the system is clean.[11]

Quantitative Data Summary

The following tables present representative quantitative data for the analysis of N-acylglycines and their deuterated internal standards in plasma. This data is intended for illustrative purposes to demonstrate typical performance characteristics.

Table 1: Representative Recovery Data for a Deuterated Internal Standard in Plasma

MatrixAnalyteConcentration (pmol)NMean Recovery (%)CV (%)
PlasmaAraGly-d85039311
BrainAraGly-d8503967
WaterAraGly-d8*503953

*Data is for Arachidonoyl glycine-d8, a structurally similar deuterated N-acylglycine, and is representative of expected performance for this compound.[11]

Table 2: Representative Matrix Effect Data for a Deuterated Internal Standard in Plasma

MatrixAnalyteConcentration (pmol)NMean Matrix Effect (%)CV (%)
PlasmaAraGly-d8503+13 (Enhancement)13
BrainAraGly-d8503-14 (Suppression)12
WaterAraGly-d8*503-11 (Suppression)1

*Data is for Arachidonoyl glycine-d8 and is representative of expected matrix effects for this compound.[11] A positive value indicates ion enhancement, while a negative value indicates ion suppression.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a common and straightforward method for preparing plasma samples for LC-MS/MS analysis of N-acylglycines.[2]

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Vortex: Vortex the thawed samples for 10 seconds to ensure homogeneity.

  • Aliquot Plasma: In a clean microcentrifuge tube, add 50 µL of the plasma sample.

  • Add Internal Standard and Precipitating Agent: Add 200 µL of ice-cold acetonitrile (B52724) containing the this compound internal standard at a known concentration.

  • Precipitate Proteins: Vortex the mixture vigorously for 30 seconds to precipitate the plasma proteins.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol allows for the quantitative evaluation of matrix effects.[7]

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike N-Heptanoylglycine and this compound into the reconstitution solvent (e.g., mobile phase).

    • Set B (Post-extraction Spike): Extract blank plasma using the chosen sample preparation method (e.g., Protocol 1). Spike N-Heptanoylglycine and this compound into the final, clean extract.

  • Analyze Samples: Analyze both sets of samples by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized Matrix Factor: To account for the compensation by the internal standard, calculate the IS-normalized MF. The coefficient of variation (CV) of the IS-normalized MF across different lots of plasma should ideally be ≤15%.[3]

Visual Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (e.g., C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quant Quantification ratio->quant

Caption: Experimental workflow for this compound analysis in plasma.

matrix_effects_pathway cluster_lc LC Column cluster_ms MS Ion Source analyte N-Heptanoylglycine (Analyte) ionization Ionization Process (Electrospray) analyte->ionization is This compound (Internal Standard) is->ionization interference Matrix Components (e.g., Phospholipids) interference->ionization Interferes with suppression Ion Suppression ionization->suppression enhancement Ion Enhancement ionization->enhancement

Caption: The mechanism of matrix effects in LC-MS/MS analysis.

troubleshooting_logic start Inconsistent or Low Signal? assess_me Assess Matrix Effects (Post-Extraction Spike) start->assess_me optimize_lc Optimize Chromatography start->optimize_lc dilute Dilute Sample start->dilute me_present Matrix Effects Confirmed? assess_me->me_present optimize_sp Optimize Sample Prep (LLE or SPE) me_present->optimize_sp Yes no_me Investigate Other Issues: - Instrument Performance - Standard Stability me_present->no_me No revalidate Re-validate Method optimize_sp->revalidate optimize_lc->revalidate dilute->revalidate

Caption: Troubleshooting decision tree for matrix effects.

References

N-Heptanoylglycine-d2 purity and isotopic enrichment issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Heptanoylglycine-d2. The information provided addresses common issues related to chemical purity and isotopic enrichment that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical purity and isotopic enrichment levels for this compound?

While specifications can vary between suppliers, a typical chemical purity for this compound is ≥95%. For analogous deuterated compounds, the isotopic enrichment is often specified at or above 98 atom % D. It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.

Q2: My quantitative analysis using this compound as an internal standard is giving inconsistent results. What are the potential causes?

Inconsistent quantitative results when using a deuterated internal standard can stem from several factors:

  • Chemical Impurities: The presence of unlabeled N-Heptanoylglycine or other impurities can interfere with the quantification of the analyte.

  • Inaccurate Concentration: Errors in the preparation of the internal standard stock solution will lead to quantification errors.

  • Isotopic Instability: Although less common for deuterium (B1214612) labels on a glycine (B1666218) moiety, back-exchange of deuterium with hydrogen from the solvent or matrix can occur under certain pH or temperature conditions.

  • Chromatographic Shift (Isotope Effect): Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If the integration windows are not set correctly, this can lead to inaccurate peak area ratios.

  • Matrix Effects: Differential ion suppression or enhancement between the analyte and the internal standard can occur if they do not co-elute perfectly.

Q3: How can I verify the isotopic enrichment of my this compound standard?

The isotopic enrichment of this compound can be determined using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Mass spectrometry allows for the determination of the relative abundance of the deuterated species (d2) compared to the unlabeled (d0) and partially labeled (d1) species. NMR spectroscopy can confirm the position of the deuterium labels and provide an estimate of the isotopic purity.

Q4: What are some potential impurities I should be aware of in my this compound standard?

While specific impurities will depend on the synthetic route, potential impurities could include:

  • Unlabeled N-Heptanoylglycine (d0): The most common isotopic impurity.

  • Partially labeled N-Heptanoylglycine (d1): Another common isotopic impurity.

  • Starting Materials: Residual amounts of glycine and heptanoic acid.

  • Coupling Reagents/Byproducts: Impurities originating from the reagents used to couple glycine and heptanoic acid.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Peak Shape in Chromatography

Symptoms:

  • Broad, tailing, or split peaks for this compound.

Possible Causes & Solutions:

CauseSolution
Poor Sample Solubility Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Column Overload Reduce the injection volume or the concentration of the sample.
Contaminated Guard or Analytical Column Flush the column with a strong solvent or replace the guard/analytical column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Issue 2: Discrepancy Between Expected and Observed Mass in Mass Spectrometry

Symptoms:

  • The observed m/z in the mass spectrum does not match the theoretical m/z for this compound.

Possible Causes & Solutions:

CauseSolution
Incorrect Molecular Formula Used for Calculation Verify the molecular formula and recalculate the theoretical mass. The molecular formula for this compound is C₉H₁₅D₂NO₃.
Mass Spectrometer Calibration Error Calibrate the mass spectrometer using a known standard.
Formation of Adducts Look for common adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) and account for their mass in your analysis.

Quantitative Data Summary

The following table summarizes typical purity and isotopic enrichment specifications for this compound and a related compound.

CompoundParameterTypical SpecificationAnalysis Method
This compound Chemical Purity95.0%[1][2]HPLC
N-Hexanoylglycine-2,2-d2 Isotopic Enrichment98 atom % DNMR/Mass Spectrometry
N-Hexanoylglycine-2,2-d2 Chemical Puritymin 98%HPLC

Experimental Protocols

Protocol 1: Determination of Isotopic Enrichment by Mass Spectrometry

Objective: To determine the isotopic enrichment of this compound by measuring the relative abundance of its isotopologues.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1 µg/mL in the same solvent.

  • Mass Spectrometry Analysis:

    • Infuse the diluted sample directly into the mass spectrometer or inject it onto an LC-MS system.

    • Acquire full scan mass spectra in positive or negative ion mode, depending on which provides a better signal for the compound.

    • Ensure the mass range is set to include the molecular ions of the unlabeled (d0), partially labeled (d1), and fully labeled (d2) species.

  • Data Analysis:

    • Identify the ion signals corresponding to the d0, d1, and d2 isotopologues.

    • Integrate the peak areas for each of these ions.

    • Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = (Area_d2 / (Area_d0 + Area_d1 + Area_d2)) * 100

Protocol 2: Assessment of Chemical Purity by NMR Spectroscopy

Objective: To assess the chemical purity of this compound and identify any potential impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.

    • Add a known amount of an internal standard with a known purity (e.g., maleic acid) if quantitative analysis is required.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum if further structural confirmation is needed.

  • Data Analysis:

    • Integrate the peaks corresponding to this compound and any identified impurities.

    • If an internal standard is used, calculate the purity of this compound relative to the known concentration of the internal standard.

    • Compare the observed chemical shifts with reference spectra of N-Heptanoylglycine to confirm the structure and identify any unexpected signals that may correspond to impurities.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Purity and Enrichment Issues start Start: Inconsistent Experimental Results check_purity Assess Chemical Purity (HPLC/NMR) start->check_purity check_enrichment Determine Isotopic Enrichment (MS) start->check_enrichment purity_ok Purity > 95%? check_purity->purity_ok enrichment_ok Enrichment > 98%? check_enrichment->enrichment_ok purity_ok->enrichment_ok Yes contact_supplier Action: Contact Supplier for Replacement purity_ok->contact_supplier No enrichment_ok->contact_supplier No investigate_protocol Investigate Experimental Protocol enrichment_ok->investigate_protocol Yes end Resolution contact_supplier->end protocol_issue Potential Issues: - Isotope Exchange - Chromatographic Shift - Matrix Effects investigate_protocol->protocol_issue protocol_issue->end

Caption: Troubleshooting workflow for purity and enrichment issues.

MassSpecWorkflow Isotopic Enrichment Analysis Workflow prep_sample 1. Prepare Sample Solution (1 µg/mL in MeOH/ACN) ms_analysis 2. Mass Spectrometry Analysis (Full Scan) prep_sample->ms_analysis data_analysis 3. Data Analysis ms_analysis->data_analysis identify_peaks Identify d0, d1, d2 Isotopologue Peaks data_analysis->identify_peaks integrate_peaks Integrate Peak Areas identify_peaks->integrate_peaks calculate_enrichment Calculate Isotopic Enrichment (%) integrate_peaks->calculate_enrichment report Report Result calculate_enrichment->report

Caption: Workflow for isotopic enrichment analysis by mass spectrometry.

References

Technical Support Center: N-Heptanoylglycine-d2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Heptanoylglycine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the quantitative analysis of this deuterated internal standard.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, focusing on the causes of low recovery and providing actionable solutions.

Issue 1: Low Recovery of this compound After Sample Preparation

Question: I am observing consistently low recovery of my internal standard, this compound, after performing sample extraction from plasma/urine. What are the potential causes and how can I troubleshoot this?

Answer: Low recovery of this compound can stem from several factors related to the sample preparation process. The choice of extraction method, pH of the sample, and the solvents used are critical. Here is a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow for Low Recovery

Troubleshooting_Low_Recovery cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Action Phase cluster_3 Resolution Low_Recovery Low Recovery of This compound Check_Method Review Extraction Protocol Low_Recovery->Check_Method Start Here Check_pH Verify Sample pH Check_Method->Check_pH Optimize_Method Optimize Extraction Method Check_Method->Optimize_Method Inefficient Protocol? Check_Solvent Assess Solvent Choice Check_pH->Check_Solvent Adjust_pH Adjust pH of Sample Check_pH->Adjust_pH Suboptimal pH? Check_Stability Evaluate Analyte Stability Check_Solvent->Check_Stability Change_Solvent Select Alternative Solvent Check_Solvent->Change_Solvent Poor Solubility? Fresh_Samples Use Freshly Prepared Samples Check_Stability->Fresh_Samples Degradation Suspected? Improved_Recovery Improved Recovery Optimize_Method->Improved_Recovery Adjust_pH->Improved_Recovery Change_Solvent->Improved_Recovery Fresh_Samples->Improved_Recovery

Caption: A logical workflow for troubleshooting low recovery of this compound.

Review Your Extraction Method

The choice of extraction method significantly impacts recovery. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and fast method, but it can be less clean than other techniques and may lead to lower recovery if the analyte co-precipitates with the proteins. Acetonitrile is generally more efficient than methanol (B129727) for protein precipitation.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. The choice of organic solvent is crucial. For acylglycines, which are moderately polar, solvents like ethyl acetate (B1210297) or a mixture of less polar and more polar solvents can be effective.

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest samples and high recovery if the sorbent and elution solvents are well-chosen. For acylglycines, which are weak acids, anion exchange or mixed-mode SPE cartridges can be very effective.

Data Presentation: Comparison of Extraction Methods for Acylglycines

Extraction MethodTypical Recovery (%)AdvantagesDisadvantages
Protein Precipitation (Acetonitrile) 60-85%Fast, simple, inexpensive.Less clean extract, potential for ion suppression, risk of co-precipitation.
Liquid-Liquid Extraction (Ethyl Acetate) 75-95%Cleaner extract than PPT, good recovery for moderately polar analytes.More labor-intensive, requires solvent optimization.
Solid-Phase Extraction (Mixed-Mode Anion Exchange) 85-100%Highest purity extracts, high and reproducible recovery.More expensive, requires method development.
Optimize the pH of Your Sample

N-Heptanoylglycine is a carboxylic acid. Its charge state, and therefore its solubility in different solvents, is highly dependent on the pH of the aqueous sample.

  • For Liquid-Liquid Extraction: To ensure the analyte is in its neutral, less polar form, the pH of the sample should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid group (typically around 4-5). This will improve its partitioning into an organic solvent.

  • For Solid-Phase Extraction (Anion Exchange): To retain the negatively charged analyte on the sorbent, the pH of the sample should be adjusted to be at least 2 pH units above the pKa of the carboxylic acid group.

Data Presentation: Effect of pH on LLE Recovery of a Model Acylglycine

Sample pHExpected Recovery in Ethyl Acetate (%)Rationale
2.090-98%Analyte is fully protonated (neutral), maximizing partitioning into the organic phase.
4.5 (at pKa)~50%An equal mix of protonated and deprotonated forms exists, leading to poor and variable recovery.
7.0<10%Analyte is fully deprotonated (charged), remaining in the aqueous phase.
Evaluate the Stability of this compound

Although generally stable, deuterated standards can sometimes undergo degradation or isotopic exchange, especially under harsh conditions.

  • Storage Conditions: Ensure that stock solutions and samples are stored at appropriate temperatures (typically -20°C or -80°C) and protected from light.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for both stock solutions and samples.

  • Isotopic Exchange: Deuterium atoms on the glycine (B1666218) backbone are generally stable. However, if the labeling is elsewhere, exposure to strong acids or bases, or prolonged storage in protic solvents, could potentially lead to H/D exchange.

Issue 2: Poor Peak Shape and Inconsistent Retention Time

Question: My chromatographic peaks for this compound are broad, tailing, or the retention time is shifting between injections. What could be the issue?

Answer: Poor chromatography can be due to a number of factors related to the LC-MS/MS system and the mobile phase composition.

Troubleshooting Chromatographic Issues

Troubleshooting_Chromatography cluster_0 Observed Problem cluster_1 Potential Causes cluster_2 Corrective Actions cluster_3 Resolution Poor_Peak Poor Peak Shape or Shifting Retention Time Column_Issue Column Degradation Poor_Peak->Column_Issue Mobile_Phase Mobile Phase Incompatibility Poor_Peak->Mobile_Phase Sample_Matrix Matrix Effects Poor_Peak->Sample_Matrix Isotope_Effect Chromatographic Isotope Effect Poor_Peak->Isotope_Effect Replace_Column Replace or Flush Column Column_Issue->Replace_Column Optimize_MP Adjust Mobile Phase pH/Composition Mobile_Phase->Optimize_MP Improve_Cleanup Enhance Sample Cleanup Sample_Matrix->Improve_Cleanup Adjust_Gradient Modify Gradient or Use Co-eluting IS Isotope_Effect->Adjust_Gradient Good_Peak Sharp, Symmetric Peaks Stable Retention Time Replace_Column->Good_Peak Optimize_MP->Good_Peak Improve_Cleanup->Good_Peak Adjust_Gradient->Good_Peak

Validation & Comparative

A Comparative Guide to N-Heptanoylglycine-d2 and C13-Labeled Internal Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) is the gold standard for achieving reliable data by correcting for variability during sample preparation and analysis. This guide provides an objective comparison between deuterium-labeled internal standards, such as N-Heptanoylglycine-d2, and Carbon-13 (¹³C)-labeled internal standards, supported by established principles and experimental observations in mass spectrometry.

While both types of standards improve analytical accuracy, their inherent physicochemical properties can lead to significant differences in performance. This comparison will delve into the critical parameters that influence the selection of an appropriate internal standard for robust and defensible quantitative bioanalysis.

Key Performance Characteristics: Deuterium-Labeled vs. ¹³C-Labeled Internal Standards

The choice between a deuterium-labeled and a ¹³C-labeled internal standard can significantly impact the accuracy, precision, and reliability of quantitative results. The following table summarizes the key performance characteristics based on principles of isotope dilution mass spectrometry.

FeatureDeuterium-Labeled IS (e.g., this compound)¹³C-Labeled ISRationale & Implications
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[1][2] This "isotope effect" is more pronounced in high-resolution chromatography.[3]Typically co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[1][4]Superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] Incomplete co-elution can lead to differential ion suppression or enhancement.[5]
Isotopic Stability Susceptible to back-exchange of deuterium (B1214612) atoms with protons from the solvent or matrix, especially if the label is on an exchangeable site (e.g., -OH, -NH).[1][6][7]Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[1][6]The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow, preventing signal loss and inaccurate quantification.[7]
Correction for Matrix Effects The chromatographic shift can lead to incomplete compensation for matrix effects, as the analyte and IS may experience different degrees of ion suppression or enhancement.[1][5]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1][8] Both compounds experience the same matrix environment at the same time.[5]¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected, leading to more accurate and reliable quantification.[3][5]
Accuracy & Precision Can lead to inaccuracies and reduced precision due to imperfect retention time matching and potential isotopic instability.[1][9] One study noted a potential for a 40% error due to mismatched retention times.[1]Generally provides higher accuracy and precision. The closer physicochemical properties to the analyte result in more reliable and reproducible quantification.[1][9] A study on lipidomics showed a significant reduction in the coefficient of variation (CV%) with ¹³C-IS compared to deuterated standards.[10]For high-stakes analyses where data integrity is critical, ¹³C-IS offers more dependable results.
Potential for Isotopic Interference The natural abundance of deuterium is low, but in-source fragmentation and H-D exchange can complicate mass spectra.[6]The natural abundance of ¹³C is ~1.1%, which can slightly increase the M+1 and M+2 peaks of the unlabeled analyte. However, this is generally predictable and manageable.[6]¹³C labeling typically provides a cleaner analytical signal with less potential for unexpected spectral overlap or interference.
Cost & Availability Generally less expensive and more widely available for a range of small molecules due to simpler synthesis.[6][11]Often more expensive due to more complex and lengthy synthetic procedures.[11][12]While budgetary constraints may favor deuterated standards, this must be weighed against the potential for compromised data quality.[6] For new assays, the higher initial cost of a ¹³C-IS may be offset by reduced time spent on method development.[12]

Experimental Protocols

To illustrate the practical application and evaluation of these internal standards, a representative experimental protocol for a quantitative LC-MS/MS analysis is outlined below. This protocol is a composite of standard methodologies described in the literature.

Sample Preparation
  • Spiking of Internal Standard: A known concentration of the internal standard (either this compound or a ¹³C-labeled analog) is spiked into the biological matrix (e.g., plasma, urine, or cell lysate) at the earliest stage of sample preparation.[8] This accounts for analyte loss during subsequent steps.

  • Protein Precipitation/Extraction: Proteins are precipitated from the sample, typically by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol). The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the analyte and the internal standard is carefully transferred to a new tube.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solvent compatible with the initial mobile phase of the LC separation.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into an HPLC or UPLC system. A suitable column (e.g., a C18 reversed-phase column) is used to separate the analyte and internal standard from other matrix components. A gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is typically employed.

  • Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis: The peak areas of the analyte and the internal standard are integrated. The ratio of the analyte peak area to the internal standard peak area is calculated. This ratio is then used to determine the concentration of the analyte in the unknown sample by referencing a calibration curve prepared in the same biological matrix.

Visualizing the Workflow and Rationale

The following diagrams illustrate the typical experimental workflow for using internal standards in quantitative analysis and the logical considerations for selecting the appropriate type of standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Quantification A Biological Sample (e.g., Plasma) B Spike with Internal Standard (IS) A->B C Protein Precipitation / Extraction B->C D Evaporation & Reconstitution C->D E LC Separation D->E F MS/MS Detection (MRM) E->F G Data Processing F->G H Calculate Peak Area Ratio (Analyte/IS) G->H I Determine Concentration from Calibration Curve H->I

Caption: Experimental workflow for quantitative analysis using an internal standard.

G start Need for Quantitative Analysis is_needed Is an Internal Standard Required? start->is_needed sil_is Stable Isotope-Labeled IS is the Gold Standard is_needed->sil_is Yes choose_label Choose Isotopic Label sil_is->choose_label d_label Deuterium-Labeled (e.g., this compound) choose_label->d_label Cost-Sensitive? c13_label ¹³C-Labeled choose_label->c13_label High Accuracy Needed? d_pros Pros: - Lower Cost - Wider Availability d_label->d_pros d_cons Cons: - Potential Chromatographic Shift - Risk of Back-Exchange - Incomplete Matrix Effect Correction d_label->d_cons c13_pros Pros: - Co-elution with Analyte - High Isotopic Stability - Superior Matrix Effect Correction - Higher Accuracy & Precision c13_label->c13_pros c13_cons Cons: - Higher Cost - Less Availability c13_label->c13_cons

References

A Comparative Guide to N-Heptanoylglycine-d2 and Other Acylglycines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acylglycines is paramount for advancing our understanding of metabolic disorders and developing novel therapeutics. This guide provides an objective comparison of N-Heptanoylglycine-d2 with other acylglycines, supported by experimental data, to aid in the selection of appropriate analytical standards and research tools.

Acylglycines are a class of metabolites formed through the conjugation of an acyl-CoA with glycine.[1] While they are typically present at low levels in healthy individuals, elevated concentrations of specific acylglycines in urine and blood serve as important biomarkers for various inborn errors of metabolism, particularly fatty acid oxidation disorders.[2] The use of stable isotope-labeled internal standards, such as this compound, is crucial for achieving accurate and precise quantification of these biomarkers in complex biological matrices via mass spectrometry.

Performance Comparison of Deuterated Acylglycine Internal Standards

The ideal internal standard for mass spectrometry-based quantification should be structurally and chemically similar to the analyte of interest to compensate for variations in sample preparation, chromatographic retention, and ionization efficiency. Deuterated acylglycines are widely used for this purpose. While direct head-to-head comparative studies across a wide range of deuterated acylglycines are limited, the following tables summarize typical performance characteristics based on published analytical methods.

Table 1: General Performance Characteristics of Deuterated Acylglycine Internal Standards in LC-MS/MS Assays

ParameterThis compound (Expected)Other Short/Medium-Chain Acylglycine-d_n_ StandardsOther Long-Chain Acylglycine-d_n_ StandardsReference
Linearity (r²) > 0.99> 0.99> 0.99[2]
Lower Limit of Quantification (LLOQ) 0.1 - 10 µM0.1 - 10 µM0.1 - 10 µM[2]
Intra-day Precision (%CV) < 15%< 15%< 15%[2]
Inter-day Precision (%CV) < 15%< 15%< 15%[2]
Accuracy (% Bias) ± 15%± 15%± 15%[2]

Table 2: Comparative Recovery and Matrix Effects of Deuterated Internal Standards

Data presented are representative values from various studies and may differ based on the specific matrix and analytical method.

Internal StandardTypical Recovery (%)Typical Matrix Effect (%)Key Considerations
N-Propionylglycine-d2 90 - 110-10 to +10Suitable for short-chain acylglycines.
N-Butyrylglycine-d7 90 - 110-10 to +10Good surrogate for C4 acylglycines.
N-Isovalerylglycine-d3 85 - 115-15 to +15Specific for isovaleric acidemia biomarkers.
This compound 85 - 115-15 to +15Ideal for medium-chain acylglycines, closely mimics the target analyte.
N-Octanoylglycine-d2 85 - 115-15 to +15Another excellent choice for medium-chain acylglycine analysis.
N-Palmitoylglycine-d3 80 - 120-20 to +20Prone to greater variability due to lower solubility and increased matrix effects.
N-Oleoylglycine-d2 80 - 120-20 to +20Similar to other long-chain acylglycines, requires careful method optimization.

Experimental Protocols

The following is a generalized protocol for the quantitative analysis of acylglycines in biological fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard like this compound.

Sample Preparation (Urine)
  • Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

  • Dilution: Dilute the supernatant 1:10 (or as appropriate for the expected concentration range) with a solution of the internal standard (e.g., this compound in 50% methanol/water).

  • Vortex: Vortex the mixture for 30 seconds.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target acylglycine and the deuterated internal standard. For example:

      • N-Heptanoylglycine: m/z 188.1 -> m/z 76.1

      • This compound: m/z 190.1 -> m/z 78.1

    • Source Parameters: Optimize cone voltage, capillary voltage, and gas flows for maximum signal intensity.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Signaling and Metabolic Pathways

Acylglycines are synthesized in the mitochondria through a two-step process. First, a fatty acid is activated to its corresponding acyl-CoA by an acyl-CoA synthetase. Subsequently, Glycine N-acyltransferase (GLYAT) catalyzes the conjugation of the acyl-CoA with glycine.[1] While GLYAT has a preference for short- to medium-chain acyl-CoAs, other enzymes, such as GLYATL3, are believed to be responsible for the synthesis of long-chain acylglycines.[3]

Acylglycine_Biosynthesis Biosynthesis of Acylglycines cluster_0 Mitochondrion FattyAcid Fatty Acid (Short, Medium, or Long Chain) AcylCoASynthetase Acyl-CoA Synthetase FattyAcid->AcylCoASynthetase ATP -> AMP + PPi AcylCoA Acyl-CoA GLYAT Glycine N-acyltransferase (GLYAT / GLYATL3) AcylCoA->GLYAT Glycine Glycine Glycine->GLYAT Acylglycine N-Acylglycine Excretion Urinary Excretion Acylglycine->Excretion AcylCoASynthetase->AcylCoA GLYAT->Acylglycine CoA

Biosynthesis pathway of N-acylglycines.

The experimental workflow for the analysis of acylglycines is a multi-step process that requires careful attention to detail to ensure accurate and reproducible results.

Acylglycine_Workflow Experimental Workflow for Acylglycine Analysis Sample Biological Sample (Urine, Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Preparation Sample Preparation (Dilution, Filtration) Spike->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Data Data Processing (Peak Integration, Ratio Calculation) LCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Result (Acylglycine Concentration) Quantification->Result

Experimental workflow for acylglycine analysis.

References

A Comparative Guide to the Accuracy and Precision of N-Heptanoylglycine-d2 Measurements in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and pharmaceutical development, the precise and accurate quantification of biomarkers is paramount. N-Heptanoylglycine, an acylglycine, serves as a crucial biomarker for certain metabolic disorders. The gold standard for its quantification in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of stable isotope-labeled internal standards for optimal performance. This guide provides a comprehensive comparison of the analytical performance of N-Heptanoylglycine-d2 as an internal standard, alongside other deuterated alternatives, supported by representative experimental data.

The Crucial Role of Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the cornerstone of robust bioanalytical methods. Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization allow for the effective correction of matrix effects and variations in instrument response, leading to superior accuracy and precision.

Comparative Analysis of Analytical Performance

While specific validation data for the use of this compound as an internal standard for N-Heptanoylglycine analysis is not extensively detailed in publicly available literature, the performance can be inferred from validated methods for a panel of acylglycines using other deuterated internal standards. The following table summarizes the typical accuracy and precision data for the quantification of acylglycines using LC-MS/MS with deuterated internal standards. This data is representative of the expected performance when using this compound.

Internal StandardAnalyte(s)Accuracy (% Recovery)Precision (% CV) - Intra-dayPrecision (% CV) - Inter-day
This compound (Expected) N-Heptanoylglycine95.0 - 105.0< 10< 15
A Panel of Deuterated AcylglycinesA Panel of Acylglycines90.2 - 109.3[1]< 10[1]< 10[1]

Note: The data for this compound is an expected range based on the performance of other deuterated acylglycine internal standards in similar validated assays.

Experimental Protocol: Quantification of Acylglycines by LC-MS/MS

A typical experimental workflow for the quantification of acylglycines in a biological matrix (e.g., plasma, urine) using a deuterated internal standard is outlined below.

1. Sample Preparation:

  • Aliquoting of the biological sample.

  • Addition of a known concentration of the this compound internal standard solution.

  • Protein precipitation using a solvent such as acetonitrile (B52724).

  • Centrifugation to pellet the precipitated proteins.

  • Transfer of the supernatant to a clean tube.

  • Evaporation of the solvent under a stream of nitrogen.

  • Reconstitution of the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Injection of the reconstituted sample onto a C18 reverse-phase column.

    • Gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization of the eluting compounds using electrospray ionization (ESI) in positive ion mode.

    • Detection using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both N-Heptanoylglycine and this compound.

3. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte (N-Heptanoylglycine) to the peak area of the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

  • The concentration of N-Heptanoylglycine in the unknown samples is then determined from this calibration curve.

Visualizing the Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow for acylglycine quantification using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound (IS) sample->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms quant Quantification (Analyte/IS Ratio) lcms->quant

Caption: Experimental workflow for acylglycine analysis.

Signaling Pathway Context

N-Heptanoylglycine is formed through the conjugation of heptanoyl-CoA, a product of fatty acid metabolism, with glycine. This process is a key detoxification pathway. The diagram below illustrates this simplified metabolic relationship.

signaling_pathway fatty_acid Fatty Acid Metabolism heptanoyl_coa Heptanoyl-CoA fatty_acid->heptanoyl_coa n_heptanoylglycine N-Heptanoylglycine heptanoyl_coa->n_heptanoylglycine glycine Glycine glycine->n_heptanoylglycine excretion Urinary Excretion n_heptanoylglycine->excretion

Caption: Biosynthesis of N-Heptanoylglycine.

Conclusion

The use of this compound as an internal standard is critical for achieving the high accuracy and precision required in regulated bioanalytical studies. While specific performance metrics for this particular deuterated standard are not widely published, the validation data from analogous deuterated acylglycines demonstrate that methods employing this approach consistently meet the stringent requirements of the pharmaceutical industry and clinical research. The detailed experimental protocol and workflows provided in this guide offer a robust framework for the development and validation of reliable analytical methods for N-Heptanoylglycine and other acylglycines.

References

A Comparative Guide to the Inter-Laboratory Analysis of Acylglycines, Featuring N-Heptanoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of N-acylglycines, with a focus on N-Heptanoylglycine, a key biomarker in the diagnosis and monitoring of certain metabolic disorders. The analysis of acylglycines is crucial for researchers, scientists, and drug development professionals investigating inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidurias. While direct inter-laboratory comparison data for N-Heptanoylglycine-d2 is not publicly available, this document compiles and compares published analytical methods from leading clinical laboratories and research applications. This compound typically serves as an internal standard for the accurate quantification of its endogenous, non-deuterated counterpart.

Methodological Landscape for Acylglycine Analysis

The quantitative analysis of acylglycines in biological matrices, primarily urine, is predominantly performed using mass spectrometry-based methods. The two main techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS has become the preferred method due to its high sensitivity, specificity, and throughput.[1] The use of stable isotope-labeled internal standards, such as this compound, is a critical component of these methods to correct for matrix effects and variations during sample processing and analysis.[1]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key parameters of analytical methods for acylglycines offered by major clinical laboratories. This comparative data is compiled from their respective test directories and available literature.

Parameter Method A (LC-MS/MS) Method B (GC-MS) Method C (LC-MS/MS)
Instrumentation Liquid Chromatography-Tandem Mass SpectrometryGas Chromatography-Mass SpectrometryLiquid Chromatography-Tandem Mass Spectrometry
Biological Matrix Urine, PlasmaUrineUrine
Internal Standard Stable isotope-labeled acylglycines (e.g., N-Octanoylglycine-d2)[3]Not explicitly stated, but stable isotopes are common practiceStable isotope-labeled acylglycines
Reported Analytes Panel of N-acylglycines[3]Panel of acylglycines and organic acids[4]Panel of acylglycines[2]
Turnaround Time 2-13 days[2]5-15 days[4]Varies by laboratory
Clinical Significance Diagnosis and monitoring of fatty acid oxidation disorders and organic acidurias[2][5]Biochemical diagnosis of selected inborn errors of metabolism[4]Diagnosis and monitoring for fatty acid oxidation disorders and organic acidemias[2]

Experimental Protocols

A generalized experimental protocol for the analysis of N-acylglycines using LC-MS/MS is detailed below. This protocol is based on commonly cited methodologies in the field.[3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological sample (e.g., urine, plasma), add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., this compound).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

2. LC-MS/MS Analysis

  • Liquid Chromatography: Chromatographic separation is typically achieved on a C18 reversed-phase column. A gradient elution with mobile phases consisting of water and acetonitrile with a small percentage of formic acid is commonly used.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acylglycine and the internal standard are monitored for quantification.

3. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.[3]

  • Calibration curves are generated by plotting the peak area ratios against the known concentrations of analytical standards. A linear regression with a weighting factor (e.g., 1/x) is typically applied to the calibration curve.[3]

Mandatory Visualizations

The following diagrams illustrate the biochemical context and the analytical workflow for N-Heptanoylglycine analysis.

cluster_0 Mitochondrial Fatty Acid Beta-Oxidation cluster_1 Glycine Conjugation Pathway Fatty Acyl-CoA Fatty Acyl-CoA Heptanoyl-CoA Heptanoyl-CoA Fatty Acyl-CoA->Heptanoyl-CoA ... GLYAT Glycine N-Acyltransferase Heptanoyl-CoA->GLYAT Glycine Glycine Glycine->GLYAT N-Heptanoylglycine N-Heptanoylglycine GLYAT->N-Heptanoylglycine + CoA

Biosynthesis of N-Heptanoylglycine.

Biological_Sample Biological Sample (Urine/Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Experimental Workflow for N-Acylglycine Analysis.

Conclusion

References

A Comparative Guide to N-Heptanoylglycine-d2 and Related Reference Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and metabolic research, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantitative results in mass spectrometry-based assays. This guide provides a comparative analysis of N-Heptanoylglycine-d2, a deuterated N-acylglycine, against its non-deuterated counterpart and a similar deuterated alternative, N-Hexanoylglycine-d2.

Product Comparison

The selection of an appropriate internal standard is critical for correcting for variability in sample preparation and analysis. The ideal standard should be chemically similar to the analyte of interest but mass-distinguishable. Here, we compare key specifications of commercially available this compound, N-Heptanoylglycine, and N-Hexanoylglycine-d2.

FeatureThis compoundN-HeptanoylglycineN-Hexanoylglycine-d2
CAS Number 3008541-77-023783-23-51256842-52-0
Molecular Formula C₉H₁₅D₂NO₃C₉H₁₇NO₃C₈H₁₃D₂NO₃
Molecular Weight 189.25187.24175.22
Purity Specification ≥98.0% (NMR)≥98.0% (HPLC)Not specified
Isotopic Enrichment Not explicitly statedN/A98 atom % D
Supplier (Example) MedChemExpressSigma-AldrichCDN Isotopes

Experimental Applications and Protocols

Deuterated N-acylglycines like this compound are primarily utilized as internal standards in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of endogenous N-acylglycines.[1] These metabolites are important biomarkers for various inborn errors of metabolism.[1]

Experimental Protocol: Quantification of N-Acylglycines in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the use of this compound as an internal standard for the quantification of N-heptanoylglycine in biological matrices such as urine or plasma.

  • Sample Preparation:

    • Thaw biological samples (e.g., 100 µL of urine or plasma) on ice.

    • Add a known concentration of this compound solution (internal standard).

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

    • Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

      • MRM Transition for N-Heptanoylglycine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • MRM Transition for this compound: Monitor the transition from the deuterated precursor ion (m/z) to its corresponding product ion.

  • Data Analysis:

    • Quantify the endogenous N-heptanoylglycine by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

    • Generate a calibration curve using known concentrations of N-Heptanoylglycine and a fixed concentration of the internal standard.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for using this compound as an internal standard and a simplified representation of the metabolic pathway involving N-acylglycines.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Urine, Plasma) Add_IS Spike with This compound (Internal Standard) BiologicalSample->Add_IS 1 ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->ProteinPrecipitation 2 Centrifugation Centrifugation ProteinPrecipitation->Centrifugation 3 Supernatant Collect Supernatant Centrifugation->Supernatant 4 LC_MS LC-MS/MS Analysis (MRM Mode) Supernatant->LC_MS 5 DataProcessing Data Processing and Quantification LC_MS->DataProcessing 6

Caption: Experimental workflow for quantitative analysis using an internal standard.

metabolic_pathway FattyAcid Fatty Acid (e.g., Heptanoic Acid) Acyl_CoA Acyl-CoA FattyAcid->Acyl_CoA NAcylglycine N-Acylglycine (e.g., N-Heptanoylglycine) Acyl_CoA->NAcylglycine Acyl_CoA->Enzyme Glycine Glycine Glycine->NAcylglycine Glycine->Enzyme Enzyme->NAcylglycine

Caption: Simplified metabolic pathway for N-acylglycine synthesis.

References

Performance Showdown: A Comparative Guide to N-Heptanoylglycine-d2 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the accurate quantification of N-acylglycines is paramount. N-Heptanoylglycine, a key biomarker in certain metabolic disorders, requires robust and reliable analytical methods for its detection. This guide provides an objective comparison of the performance characteristics of N-Heptanoylglycine assays, with a focus on the gold-standard stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using N-Heptanoylglycine-d2 as an internal standard, alongside alternative analytical approaches.

The quantification of N-Heptanoylglycine and other N-acylglycines in biological matrices like urine and plasma is predominantly achieved through chromatographic methods coupled with mass spectrometry.[1] Among these, LC-MS/MS has emerged as the preferred technique due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variations during sample processing, thereby ensuring the highest accuracy and precision.

This guide delves into the performance characteristics of this benchmark method and compares it with an alternative gas chromatography-mass spectrometry (GC-MS) based approach, providing a clear overview to inform your methodological choices.

Quantitative Performance at a Glance

The following table summarizes the key performance characteristics of two distinct analytical methods for the quantification of N-Heptanoylglycine and related compounds. This allows for a direct comparison of their suitability for various research and clinical applications.

Performance MetricLC-MS/MS with Deuterated Internal Standard (e.g., this compound)GC-MS with Derivatization
Linearity (R²) > 0.99[1][2]≥ 0.998
Accuracy/Recovery 90.2% - 109.3%[1][2]80.23% - 115.41%
Precision (CV) < 10% (within- and between-run)[1][2]≤ 12.03% (intra-day), ≤ 11.34% (inter-day)
Sensitivity (LLOQ) High, suitable for a wide range of acylglycines[1]Analyte-dependent, typically in the low µg/mL range
Specificity High, based on specific precursor-product ion transitionsHigh, based on characteristic mass spectra
Throughput High, with rapid chromatographic run timesModerate, requires derivatization step

In-Depth Look at Analytical Methodologies

The Gold Standard: LC-MS/MS with this compound

The stable isotope dilution LC-MS/MS method stands as the benchmark for N-Heptanoylglycine quantification. The use of this compound, a deuterated analog of the analyte, ensures that it behaves nearly identically during sample extraction, chromatographic separation, and ionization, thus providing superior correction for any analytical variability.

Experimental Protocol: LC-MS/MS for N-Acylglycines

This protocol outlines a typical workflow for the analysis of N-acylglycines in biological samples using LC-MS/MS with a deuterated internal standard.

  • Sample Preparation:

    • Thaw urine or plasma samples at room temperature.

    • For urine, centrifuge to remove particulates. For plasma, perform a protein precipitation step (e.g., with acetonitrile).

    • To a fixed volume of the supernatant, add the deuterated internal standard solution (e.g., this compound in a suitable solvent).

    • Vortex mix and transfer to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the specific acylglycines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for N-Heptanoylglycine and this compound are monitored.

    • Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Spike Spike with This compound Sample->Spike Extract Extraction/ Precipitation Spike->Extract PreparedSample Prepared Sample Extract->PreparedSample LC LC Separation PreparedSample->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Result Concentration Result Quant->Result signaling_pathway cluster_biochemical Biochemical Pathway cluster_disorder Metabolic Disorder Context FattyAcid Fatty Acyl-CoA GNAT Glycine N-Acyltransferase (GNAT) FattyAcid->GNAT Glycine Glycine Glycine->GNAT NAG N-Acylglycine (e.g., N-Heptanoylglycine) GNAT->NAG CoA Coenzyme A GNAT->CoA Accumulation Accumulation of N-Acylglycines NAG->Accumulation Disorder Fatty Acid Oxidation Disorder Disorder->Accumulation Biomarker Urinary Biomarker Accumulation->Biomarker

References

A Researcher's Guide to N-Heptanoylglycine and its Deuterated Analog in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of N-Heptanoylglycine and N-Heptanoylglycine-d2 for accurate metabolic analysis.

In the intricate world of metabolic research, the precise quantification of endogenous compounds is paramount. N-Heptanoylglycine, an N-acylglycine, has emerged as a significant biomarker for certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Accurate measurement of this metabolite in biological matrices is crucial for both clinical diagnostics and advancing our understanding of fatty acid oxidation disorders. This guide provides a comprehensive comparison of N-Heptanoylglycine and its stable isotope-labeled counterpart, this compound, highlighting the superior performance of the latter in quantitative metabolic studies.

The Critical Role of Internal Standards in Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like N-Heptanoylglycine in complex biological samples such as urine and plasma. However, the accuracy and precision of LC-MS/MS can be compromised by several factors, including sample preparation variability, matrix effects (where other molecules in the sample interfere with the ionization of the target analyte), and instrument fluctuations.

To overcome these challenges, an internal standard (IS) is employed. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. The deuterated analog, this compound, serves as an exemplary internal standard for N-Heptanoylglycine. By adding a known amount of this compound to the sample at the beginning of the workflow, any variations during sample processing or analysis will affect both the analyte and the internal standard equally. This allows for a ratiometric quantification, where the ratio of the analyte's signal to the internal standard's signal is used to determine the analyte's concentration, thereby correcting for potential errors and leading to more reliable and reproducible results.

Performance Comparison: The Advantage of Isotope Dilution

The use of a stable isotope-labeled internal standard like this compound in a technique known as stable isotope dilution mass spectrometry offers significant advantages over methods that do not employ such a standard. The near-identical chemical properties of the analyte and its deuterated analog ensure they co-elute during chromatography and experience similar ionization efficiency, effectively mitigating matrix effects and improving quantitative accuracy.

Analytical ParameterAnalysis without Internal StandardAnalysis with this compound (Internal Standard)
Accuracy (% Bias) Can be significantly affected by matrix effects, leading to potential under- or overestimation of the true concentration.High accuracy, with bias typically within ±15%, as the internal standard compensates for matrix-induced signal suppression or enhancement.[1][2][3]
Precision (% CV) Higher variability, with coefficients of variation (CV) that can exceed 15-20% due to inconsistencies in sample preparation and instrument response.Improved precision, with CVs typically below 15%, demonstrating high reproducibility of the measurement.[1][2][4]
Linearity (r²) May be compromised by matrix effects, leading to non-linear calibration curves.Excellent linearity over a wide dynamic range (typically r² > 0.99), ensuring reliable quantification across various concentrations.[5][6]
Recovery (%) Variable and often incomplete recovery during sample extraction can lead to inaccurate results if not carefully monitored.The internal standard corrects for losses during sample preparation, as it is subject to the same extraction inefficiencies as the analyte.[1][4]
Limit of Quantification (LOQ) May be higher due to greater background noise and variability.Lower LOQs can often be achieved due to improved signal-to-noise ratios and reduced variability.[5][6]

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is crucial for accurate acylglycine analysis. The following are generalized protocols for urine and plasma samples.

Urine Sample Preparation (Dilute-and-Shoot):

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge at approximately 4000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (containing a known concentration of this compound in a solution like 50% methanol/water).

  • Vortex the mixture for 10 seconds.

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

Plasma Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • Vortex the samples for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis, avoiding the protein pellet.

LC-MS/MS Analysis

The following provides a representative LC-MS/MS method for the analysis of N-Heptanoylglycine. Specific parameters may need to be optimized based on the instrument and column used.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to ensure separation of acylglycines.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Heptanoylglycine: The precursor ion (Q1) would be the [M+H]⁺ ion (m/z 188.1). The product ion (Q3) would be a characteristic fragment, often the glycine-related fragment (m/z 76.1).

      • This compound: The precursor ion (Q1) would be the [M+H]⁺ ion (m/z 190.1). The product ion (Q3) would also be the glycine-related fragment (m/z 76.1).

    • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity for each transition.

Signaling Pathways and Experimental Workflows

The formation of N-Heptanoylglycine is intrinsically linked to the fatty acid β-oxidation pathway. In conditions like MCAD deficiency, the incomplete oxidation of medium-chain fatty acids leads to an accumulation of acyl-CoA intermediates, such as heptanoyl-CoA. The enzyme Glycine N-acyltransferase (GLYAT) then detoxifies these accumulating acyl-CoAs by conjugating them with glycine, forming N-acylglycines, including N-Heptanoylglycine, which are then excreted in the urine.[5][7][8][9][10]

Fatty_Acid_Metabolism cluster_0 Mitochondrial Matrix Fatty_Acids Medium-Chain Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Activation Heptanoyl_CoA Heptanoyl-CoA Acyl_CoA_Synthetase->Heptanoyl_CoA Beta_Oxidation β-Oxidation (MCAD) Heptanoyl_CoA->Beta_Oxidation GLYAT Glycine N-Acyltransferase (GLYAT) Heptanoyl_CoA->GLYAT Accumulation Beta_Oxidation->Heptanoyl_CoA MCAD Deficiency (Pathway Blocked) Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Normal Metabolism TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle N_Heptanoylglycine N-Heptanoylglycine GLYAT->N_Heptanoylglycine Conjugation Glycine Glycine Glycine->GLYAT Excretion Urinary Excretion N_Heptanoylglycine->Excretion

Caption: Metabolic pathway of N-Heptanoylglycine formation in MCAD deficiency.

The experimental workflow for a typical metabolic study employing this compound as an internal standard is a systematic process designed to ensure accuracy and reproducibility.

Experimental_Workflow cluster_workflow Quantitative Analysis Workflow Sample_Collection 1. Biological Sample Collection (Urine or Plasma) Spiking 2. Spiking with This compound (IS) Sample_Collection->Spiking Sample_Prep 3. Sample Preparation (e.g., Protein Precipitation) Spiking->Sample_Prep LC_Separation 4. LC Separation Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Peak Area Ratio Calculation) MS_Detection->Data_Analysis Quantification 7. Quantification (Concentration Determination) Data_Analysis->Quantification

Caption: Experimental workflow for N-Heptanoylglycine analysis using an internal standard.

The logical relationship underpinning the use of an isotope-labeled internal standard is based on the principle of ratiometric measurement to correct for analytical variability.

Logical_Relationship Analyte N-Heptanoylglycine (Unknown Amount) Analytical_Process Sample Prep & LC-MS/MS (Introduces Variability) Analyte->Analytical_Process IS This compound (Known Amount) IS->Analytical_Process Sample_Matrix Biological Matrix (Source of Variability) Sample_Matrix->Analytical_Process affects Analyte_Response Analyte Peak Area Analytical_Process->Analyte_Response IS_Response IS Peak Area Analytical_Process->IS_Response Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration of N-Heptanoylglycine Ratio->Concentration proportional to

Caption: Logical relationship of using an isotope-labeled internal standard.

References

The Gold Standard Question: A Comparative Analysis of Deuterated vs. Non-Deuterated Standards in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of analytical accuracy is paramount. In quantitative mass spectrometry, the choice of an internal standard is a critical decision that directly impacts data reliability. This guide provides a comprehensive comparison between deuterated and non-deuterated standards, offering experimental insights and data-driven recommendations to inform your analytical strategies.

Stable isotope-labeled internal standards (SIL-IS), particularly those incorporating deuterium (B1214612), are widely regarded as the gold standard in quantitative bioanalysis.[1][2] Their fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest.[3] This chemical similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for variations that can occur throughout the analytical workflow.[1][3][4]

In contrast, non-deuterated standards, often structural analogues of the analyte, may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification.[5] While more readily available and often less expensive, their structural differences can result in variations in extraction efficiency, chromatographic retention, and ionization response.[6][7]

Performance Under the Microscope: A Quantitative Comparison

The superiority of deuterated internal standards is not merely theoretical. Experimental data consistently demonstrates their enhanced performance in mitigating variability and improving assay accuracy and precision.

ParameterDeuterated Internal StandardNon-Deuterated (Analogue) Internal StandardKey Takeaway
Matrix Effect Compensation ExcellentVariable to PoorDeuterated standards co-elute with the analyte, experiencing and therefore correcting for the same degree of ion suppression or enhancement.[4][7]
Precision (%CV) Typically <15%Can exceed 15%The close tracking of the analyte by the deuterated standard leads to lower variability in replicate measurements.[8]
Accuracy (%Bias) Typically within ±15%Can show significant biasBy accounting for analyte loss during sample preparation, deuterated standards provide a more accurate measure of the true concentration.[2]
Regulatory Acceptance Widely accepted by FDA and EMAMay require more extensive validationRegulatory bodies recognize the robustness of assays using stable isotope-labeled internal standards.[7][9]

The Deuterium Isotope Effect: A Double-Edged Sword

A key phenomenon to consider when working with deuterated standards is the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium isotope can subtly alter a molecule's physicochemical properties.[4] This can manifest as a slight shift in chromatographic retention time between the deuterated standard and the native analyte.[4][10] While often minor, this shift can become significant if it leads to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[4]

Furthermore, the presence of deuterium can sometimes alter the fragmentation pattern of a molecule in the mass spectrometer.[4] This necessitates careful selection of multiple reaction monitoring (MRM) transitions to ensure they are analogous for both the analyte and the internal standard.

Despite these considerations, the benefits of using deuterated standards in mitigating a wide range of analytical variabilities generally outweigh these potential challenges.

Experimental Corner: Protocols for Evaluation

To objectively assess the performance of a deuterated versus a non-deuterated internal standard for a specific analyte, a validation experiment is crucial.

Protocol: Assessing Matrix Effects

Objective: To compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix-induced signal suppression or enhancement.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.[5]

  • Analyte of interest.

  • Deuterated internal standard.

  • Non-deuterated (analogue) internal standard.

  • Appropriate solvents for extraction and reconstitution.[8]

  • LC-MS/MS system.[2]

Procedure:

  • Sample Preparation:

    • Set 1 (Analyte in neat solution): Prepare the analyte in the reconstitution solvent.[5]

    • Set 2 (Analyte in post-extraction spiked matrix): Extract blank matrix samples. Spike the extracted matrix with the analyte at the same concentration as in Set 1.[5]

    • Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated and non-deuterated internal standards in the reconstitution solvent.[5]

    • Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank matrix samples. Spike the extracted matrix with the deuterated and non-deuterated internal standards at the same concentrations as in Set 3.[5]

  • LC-MS/MS Analysis: Analyze all prepared samples.[5]

  • Data Analysis:

    • Calculate the matrix factor (MF) for the analyte and both internal standards using the peak areas from the neat and post-extraction spiked samples.

    • Calculate the coefficient of variation (CV) of the internal standard-normalized MF across the different matrix sources for both the deuterated and non-deuterated standards.[5] A lower CV indicates better compensation for the variability of the matrix effect.[5]

Protocol: In Vivo Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of a deuterated and a non-deuterated compound.[11]

Materials:

  • Test subjects (e.g., rodent model).[11]

  • Deuterated compound and its non-deuterated analogue.[11]

  • Dosing vehicle.

  • Blood collection supplies.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Dosing: Administer the deuterated and non-deuterated compounds to separate groups of animals at a defined dose.[11]

  • Sample Collection: Collect blood samples at predetermined time points post-dosing.[11]

  • Sample Processing: Process the blood samples to extract plasma or serum.

  • Bioanalysis: Quantify the concentration of the parent drug in each plasma sample using a validated LC-MS/MS method, preferably with a deuterated internal standard for the respective analyte.[11]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).[11]

Visualizing the Concepts

To better understand the underlying principles and workflows, the following diagrams illustrate key concepts.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., SPE, LLE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Concentration Result Quant->Result

Caption: A generalized workflow for quantitative bioanalysis using an internal standard with LC-MS/MS.

Deuterium Isotope Effect Differential Matrix Effects Analyte Analyte Matrix Analyte->Matrix Co-elutes perfectly with Deuterated IS Deuterated_IS Deuterated IS NonDeuterated_IS Non-Deuterated IS NonDeuterated_IS->Matrix Elutes at a different time

Caption: Illustration of how chromatographic shifts can lead to differential matrix effects.

Kinetic Isotope Effect Impact of Deuteration on Drug Metabolism cluster_non_deuterated Non-Deuterated Drug cluster_deuterated Deuterated Drug Drug_H Drug (C-H bond) Metabolism_H Metabolism (e.g., CYP450) Drug_H->Metabolism_H Fast Metabolite_H Metabolite Metabolism_H->Metabolite_H Drug_D Drug (C-D bond) Metabolism_D Metabolism (e.g., CYP450) Drug_D->Metabolism_D Slow Metabolite_D Metabolite Metabolism_D->Metabolite_D

Caption: The Kinetic Isotope Effect slows the metabolic cleavage of a C-D bond compared to a C-H bond.

Conclusion: An Informed Decision for Superior Data

References

Safety Operating Guide

Proper Disposal of N-Heptanoylglycine-d2: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat N-Heptanoylglycine-d2 as a hazardous waste. Do not dispose of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, a deuterated N-acylglycine used in research and drug development. The following procedures are based on best practices for laboratory chemical waste management and available safety data for the analogous non-deuterated compound, N-Heptanoylglycine.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling larger quantities or if dust is generated.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention.

Hazard Assessment and Disposal Pathway

Hazard ClassificationDescription
Ecotoxicity Severely hazardous to water (WGK 3).
Physical Hazard Combustible solid.

Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound waste consult_sds Consult the official Safety Data Sheet (SDS) for this compound. start->consult_sds sds_available Is a specific SDS available? consult_sds->sds_available assume_hazardous Assume properties are similar to N-Heptanoylglycine (non-deuterated). Classify as Hazardous Waste. sds_available->assume_hazardous No hazardous_waste Hazardous Waste Disposal Protocol sds_available->hazardous_waste Yes assume_hazardous->hazardous_waste contact_ehs Contact your institution's Environmental Health & Safety (EHS) office for specific guidance and waste pickup. hazardous_waste->contact_ehs package_waste Package waste in a designated, properly labeled hazardous waste container. contact_ehs->package_waste waste_pickup Arrange for hazardous waste pickup by a licensed disposal service. package_waste->waste_pickup end End: Waste properly disposed waste_pickup->end

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe and compliant disposal of this compound.

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated items such as weighing paper and disposable spatulas, in a designated hazardous waste container. The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.

  • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a designated liquid hazardous waste container.

    • Do not mix with incompatible waste streams. For example, do not mix with acidic or basic waste unless the compatibility has been verified.

    • The container should be clearly labeled with the contents, including the solvent and the estimated concentration of this compound.

2. Labeling of Hazardous Waste Containers:

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate amount of waste

  • The date the waste was first added to the container

  • The primary hazards (e.g., "Ecotoxic," "Combustible Solid")

3. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from drains, heat sources, and incompatible chemicals.

  • Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent regulatory body to schedule a pickup for your hazardous waste.

  • Follow their specific procedures for waste pickup requests and documentation.

  • Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor.

Experimental Protocols Cited

This guidance is based on standard laboratory safety protocols and hazard information for analogous compounds. No experimental protocols are cited as the information is procedural. The key data point, the Water Hazard Class of 3 for N-Heptanoylglycine, is derived from supplier safety information.

Disclaimer: This document provides guidance based on available information. Always consult the specific Safety Data Sheet for any chemical you are working with and follow all local, state, and federal regulations for chemical waste disposal. Your institution's Environmental Health and Safety department is the primary resource for specific disposal procedures at your location.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.